1,2-Distearoyl-3-arachidoyl-rac-glycerol
Beschreibung
Eigenschaften
IUPAC Name |
2,3-di(octadecanoyloxy)propyl icosanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H114O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h56H,4-55H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGIMQPGGNOOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H114O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Distearoyl-3-arachidoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a mixed triacylglycerol of interest in various research and development fields, particularly those involving lipids and their applications. This document collates available data on its chemical and physical characteristics, outlines experimental methodologies for its analysis, and explores its potential biological significance through the lens of its constituent fatty acids. While specific experimental data for some properties of this particular mixed triacylglycerol are scarce, this guide provides valuable estimations based on structurally related compounds and details the analytical techniques required for its characterization.
Introduction
This compound is a triacylglycerol (TAG) composed of a glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions, and one arachidic acid molecule at the sn-3 position. As a mixed-acid TAG, its physical and chemical properties are determined by the nature of its constituent saturated fatty acids. This lipid is a known component of natural fats, such as butterfat. The unique arrangement of different fatty acids on the glycerol backbone can influence its crystalline structure, melting behavior, and susceptibility to enzymatic hydrolysis, making it a subject of interest in food science, materials science, and drug delivery.
Physicochemical Properties
Chemical and Physical Data
The following table summarizes the known and estimated physicochemical properties of this compound.
| Property | Value | Source/Comment |
| IUPAC Name | (2R)-3-(icosanoyloxy)-2-(octadecanoyloxy)propyl octadecanoate | |
| Synonyms | 1,2-Stearin-3-arachidin; TG(18:0/18:0/20:0) | |
| CAS Number | 77145-69-8 | |
| Molecular Formula | C₅₉H₁₁₄O₆ | |
| Molecular Weight | 919.5 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | Data from commercial suppliers. |
| Solubility | Soluble in chloroform (10 mg/ml). Insoluble in water. | Data from commercial suppliers. |
| Melting Point | Estimated to be in the range of 70-80 °C. | Estimation based on the melting points of tristearin (~72-75 °C) and triarachidin. The presence of mixed fatty acids can slightly alter the crystal packing and melting point. |
| Boiling Point | Not available. | High molecular weight triglycerides typically decompose at high temperatures before boiling. |
| Density | Estimated to be ~0.9 g/cm³. | Based on the density of similar long-chain triglycerides. |
Experimental Protocols
The characterization of this compound, particularly within a complex mixture like butterfat, requires sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful method for the separation and identification of individual TAG species.
Determination of Triglyceride Profile by HPLC-MS
This protocol is a generalized procedure based on methods used for the analysis of triglycerides in butterfat.
Objective: To separate, identify, and quantify this compound from a lipid sample.
Materials:
-
Lipid extract containing the target analyte.
-
HPLC system with a suitable column (e.g., C18 reverse-phase).
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Solvents: Acetonitrile, isopropanol, water (HPLC grade).
-
Ammonium formate.
-
Internal standard (e.g., a TAG not present in the sample).
Procedure:
-
Sample Preparation:
-
Dissolve the lipid extract in a suitable solvent, such as chloroform or a mixture of isopropanol and hexane.
-
Add a known amount of the internal standard.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40 v/v) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10 v/v) with 10 mM ammonium formate.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar triglycerides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ESI or APCI. In positive mode, TAGs are often detected as their ammonium adducts ([M+NH₄]⁺).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Mode: Full scan mode to identify all present TAGs, followed by tandem MS (MS/MS) for structural confirmation.
-
MS/MS Fragmentation: Fragmentation of the precursor ion will yield characteristic neutral losses of the fatty acid moieties, allowing for the identification of the fatty acids and their positions on the glycerol backbone.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and the mass-to-charge ratio of its ammonium adduct.
-
Confirm the identity by analyzing the MS/MS fragmentation pattern, looking for neutral losses corresponding to stearic acid and arachidic acid.
-
Quantify the amount of the target TAG by comparing its peak area to that of the internal standard.
Biological Context and Signaling Pathways
While this compound itself is not known to be a direct signaling molecule, its metabolic products, stearic acid and arachidic acid, are involved in various cellular processes. The primary biological role of this triglyceride is likely as a component of energy storage in adipose tissue. Upon metabolic demand, it undergoes lipolysis to release its constituent fatty acids.
Metabolic Fate
The metabolic breakdown of this compound is initiated by lipases, which hydrolyze the ester bonds, releasing free fatty acids and glycerol. These fatty acids can then enter various metabolic pathways.
Signaling Roles of Constituent Fatty Acids
Saturated fatty acids like stearic acid and arachidic acid can influence cellular signaling pathways, although their roles are complex and context-dependent.
-
Stearic Acid: This common saturated fatty acid is a key component of cellular lipids. While essential for membrane structure and energy, high levels of stearic acid have been implicated in cellular stress responses. It can be converted to the monounsaturated fatty acid oleic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1), a critical step in regulating membrane fluidity and lipid metabolism.
-
Arachidic Acid: As a long-chain saturated fatty acid, arachidic acid is less common than stearic acid. Its direct signaling roles are not as well-characterized. However, like other saturated fatty acids, it can contribute to the cellular pool of acyl-CoAs, which are substrates for the synthesis of various lipid species and can influence protein acylation.
A simplified representation of how saturated fatty acids can influence cellular signaling is presented below.
Conclusion
This compound is a specific mixed-acid triglyceride with physicochemical properties largely dictated by its long-chain saturated fatty acid constituents. While detailed experimental data for this particular molecule are limited, established analytical techniques like HPLC-MS provide a robust framework for its characterization. Its biological significance is primarily understood through its role as an energy storage molecule and as a source of stearic and arachidic acids, which are involved in a multitude of cellular metabolic and signaling processes. Further research into the specific properties and biological activities of individual mixed-acid triglycerides will provide a more nuanced understanding of their roles in health and disease.
An In-depth Technical Guide to the Synthesis and Purification of 1,2-Distearoyl-3-arachidoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in lipid research and pharmaceutical development. This document outlines detailed experimental protocols, data presentation in tabular format, and visual diagrams of the synthesis workflow.
Introduction
This compound is a specific triacylglycerol containing two stearic acid chains at the sn-1 and sn-2 positions and an arachidic acid chain at the sn-3 position of the glycerol backbone. Structured triglycerides like this are crucial for studying lipid metabolism, developing drug delivery systems such as lipid nanoparticles, and as standards in lipidomic analysis. The controlled synthesis of such molecules is essential to achieve high purity and structural definition.
This guide details a common and effective chemical synthesis strategy involving the protection of a glycerol hydroxyl group, acylation with the desired fatty acids, and subsequent deprotection and purification.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step chemical process. A common approach involves the use of a protecting group to selectively acylate the glycerol backbone.
The Natural Occurrence of 1,2-Distearoyl-3-arachidoyl-rac-glycerol in Biological Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of the specific triacylglycerol, 1,2-Distearoyl-3-arachidoyl-rac-glycerol. This document details its presence in biological samples, quantitative data, and the experimental methodologies employed for its identification and quantification. Furthermore, it explores the broader context of triacylglycerol metabolism and potential, though currently uncharacterized, signaling implications.
Introduction
This compound is a mixed-acid triacylglycerol (TAG) composed of a glycerol backbone esterified with two stearic acid molecules (18:0) at the sn-1 and sn-2 positions, and one arachidic acid molecule (20:0) at the sn-3 position. As a saturated fat, its physical and metabolic properties are of interest in the fields of lipidomics, food science, and potentially in understanding lipid metabolism in various biological systems. This guide will focus on its documented natural occurrence and the analytical techniques used for its characterization.
Natural Occurrence and Quantitative Data
The primary documented natural source of this compound is in butterfat.[1] A seminal study by Kalo, Kemppinen, and Ollilainen in 2009 provided a detailed analysis of the triacylglycerol composition of butterfat, where this specific TAG, denoted as TG(18:0/18:0/20:0), was identified and quantified.
The following table summarizes the quantitative data for this compound in butterfat as reported in the aforementioned study.
| Triacylglycerol Species | Acyl Carbon Number:Double Bonds | Molecular Weight ( g/mol ) | Concentration (mol%) in Butterfat |
| This compound | 56:0 | 919.5 | 0.03 |
Table 1: Quantitative data for this compound in butterfat. Data extracted from Kalo et al. (2009).
Experimental Protocols
The identification and quantification of this compound in butterfat was achieved through a combination of lipid extraction, normal-phase high-performance liquid chromatography (NP-HPLC), and electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Lipid Extraction from Butterfat
A detailed protocol for the extraction of lipids from a butter sample, based on established methodologies, is as follows:
-
Sample Preparation: A representative sample of butter is melted at 60°C and centrifuged to separate the fat phase from the serum. The clear fat phase is then collected for analysis.
-
Solvent Extraction: A solution of the butterfat is prepared in a suitable organic solvent, such as chloroform or a hexane/isopropanol mixture, to a known concentration.
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
The separation of triacylglycerols was performed using an NP-HPLC system with the following conditions:
-
Column: A silica-based column is typically used for normal-phase separations of lipids.
-
Mobile Phase: A gradient elution is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by introducing a more polar solvent such as a mixture of isopropanol and hexane. This allows for the separation of TAGs based on their polarity, which is influenced by the length and saturation of the fatty acid chains.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
The identification and structural elucidation of the separated triacylglycerols were carried out using ESI-MS/MS.
-
Ionization: Electrospray ionization in the positive ion mode is used to generate protonated molecules [M+H]+ or adducts such as [M+NH4]+.
-
MS Scan: A full scan MS analysis is performed to determine the molecular weights of the eluting TAGs.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is then used to fragment the parent ions. The fragmentation pattern provides information about the fatty acid composition of the triacylglycerol. The loss of a fatty acid as a neutral molecule from the protonated TAG is a characteristic fragmentation pathway. By identifying the masses of the fragment ions, the constituent fatty acids can be determined. For this compound (MW 919.5), the MS/MS spectrum would show characteristic losses of stearic acid (284.48 Da) and arachidic acid (312.53 Da).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a biological sample.
Logical Relationship of Triacylglycerol Components
The following diagram illustrates the molecular components of this compound.
Signaling Pathways and Metabolic Fate
Currently, there is no specific information available in the scientific literature regarding the direct involvement of this compound in any signaling pathways. As a minor component of dietary fat, it is likely to be metabolized through the general pathways of triacylglycerol digestion and fatty acid metabolism.
Upon ingestion, pancreatic lipase would hydrolyze the ester bonds, releasing free fatty acids (stearic acid and arachidic acid) and a 2-monoacylglycerol. These components are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified to form new triacylglycerols, which are then packaged into chylomicrons and released into the lymphatic system.
The constituent saturated fatty acids, stearic acid and arachidic acid, can be utilized for energy through beta-oxidation or incorporated into other lipids. It is known that stearic acid can be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleic acid (18:1), a monounsaturated fatty acid. The metabolic fate of arachidic acid is less well-characterized, but it can be elongated to form longer-chain saturated fatty acids.
The following diagram depicts the general metabolic pathway for dietary triacylglycerols.
References
Technical Guide: TG(18:0/18:0/20:0) - A Comprehensive Overview for Researchers
This technical guide provides an in-depth overview of the triglyceride (TG) TG(18:0/18:0/20:0), also known as 1,2-Distearoyl-3-arachidoyl-rac-glycerol. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, analysis, and biological relevance of this specific mixed-acid triglyceride.
Chemical Identity and Physicochemical Properties
TG(18:0/18:0/20:0) is a saturated, mixed-acid triglyceride composed of a glycerol backbone esterified with two stearic acid (18:0) molecules and one arachidic acid (20:0) molecule. Specifically, the stearic acid molecules are located at the sn-1 and sn-2 positions, and the arachidic acid is at the sn-3 position.
Table 1: Chemical and Physicochemical Properties of TG(18:0/18:0/20:0)
| Property | Value | Reference(s) |
| Chemical Formula | C₅₉H₁₁₄O₆ | [1][2][3] |
| Molecular Weight | 919.5 g/mol (Formula Weight) | [3] |
| 919.555 g/mol (Average) | [2] | |
| IUPAC Name | (2S)-2,3-bis(octadecanoyloxy)propyl icosanoate | [2] |
| Synonyms | This compound, 1,2-Stearin-3-Arachidin, TG(18:0/18:0/20:0) | [3][4] |
| Physical State | Solid at room temperature. | [3] |
| Solubility | Soluble in chloroform (10 mg/ml). Generally soluble in nonpolar organic solvents and poorly soluble in polar solvents. | [3][5] |
| Melting Point | Not empirically determined in the reviewed literature. As a long-chain saturated triglyceride, it is expected to have a relatively high melting point, characteristic of solid fats. The melting points of saturated triglycerides increase with the molecular weight of their constituent fatty acids. | [6][7] |
| Polymorphism | Expected to exhibit polymorphism (α, β′, and β crystalline forms), which influences its melting point and stability. | [5][8] |
Biological Role and Metabolism
TG(18:0/18:0/20:0) is primarily an energy storage molecule and a component of animal fats, having been identified in butterfat.[3] In metabolic studies, its levels have been observed to be altered in conditions such as type 2 diabetes mellitus and drug-induced liver injury, suggesting its potential as a biomarker in lipidomics research.[9][10]
De Novo Biosynthesis of Triglycerides
The primary pathway for the synthesis of TG(18:0/18:0/20:0) in vivo is the de novo triglyceride biosynthesis pathway, also known as the Kennedy pathway. This process occurs mainly in the liver and adipose tissue.[3][11] The pathway involves the sequential acylation of a glycerol-3-phosphate backbone.
Caption: De Novo Triglyceride Biosynthesis Pathway (Kennedy Pathway).
Experimental Protocols
Chemical Synthesis of this compound (Representative Protocol)
Table 2: Representative Chemical Synthesis Protocol
| Step | Procedure |
| 1. Synthesis of 1,3-diacylglycerol | A common starting point is the enzymatic or chemical synthesis of 1,3-distearoyl-glycerol. This can be achieved by reacting glycerol with a stearic acid derivative (e.g., stearoyl chloride or vinyl stearate) in the presence of a lipase that selectively acylates the sn-1 and sn-3 positions.[12] |
| 2. Acylation of the sn-2 position | The resulting 1,3-distearoyl-glycerol is then acylated at the free sn-2 hydroxyl group with arachidoyl chloride in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine) to form the target triglyceride.[13] |
| 3. Purification | The final product is purified from the reaction mixture using column chromatography on silica gel, eluting with a nonpolar solvent system such as a hexane/diethyl ether gradient.[13] The purity of the synthesized triglyceride should be confirmed by techniques such as HPLC and mass spectrometry. |
Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method is suitable for the quantification of TG(18:0/18:0/20:0) in biological samples such as plasma.[9]
Table 3: UHPLC-MS/MS Analysis Protocol
| Parameter | Description |
| Lipid Extraction | Lipids are extracted from the sample (e.g., plasma) using a solvent mixture such as chloroform/methanol (2:1, v/v). An internal standard (e.g., a stable isotope-labeled triglyceride) should be added prior to extraction for accurate quantification.[14] |
| Chromatographic Separation | Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).Mobile Phase A: Acetonitrile-water (6:4, v/v) with 0.1% formic acid and 0.1 mM ammonium formate.Mobile Phase B: Acetonitrile-isopropanol (1:9, v/v) with 0.1% formic acid and 0.1 mM ammonium formate.Gradient: A typical gradient would start with a low percentage of solvent B, increasing to a high percentage over approximately 20-25 minutes to elute the nonpolar triglycerides.Flow Rate: 300 µL/min. |
| Mass Spectrometry Detection | Ionization Mode: Positive Electrospray Ionization (ESI+).Scan Range: m/z 200–1800.MS Parameters: Source temperature ~300°C, capillary temperature ~350°C, spray voltage ~3000 V.Detection: Full scan MS followed by data-dependent MS2 scans for fragmentation and identification. The precursor ion for TG(18:0/18:0/20:0) would be its ammoniated adduct [M+NH₄]⁺. |
Logical Workflow for Lipidomics Analysis
The following diagram illustrates a typical workflow for the identification and quantification of TG(18:0/18:0/20:0) in a lipidomics study.
Caption: A typical workflow for lipidomics analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 4. DSpace [dr.lib.iastate.edu]
- 5. solubility - Are triglycerides soluble in polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. old.iupac.org [old.iupac.org]
- 9. Lipids [www2.chemistry.msu.edu]
- 10. Lipidomics reveals serum lipid metabolism disorders in CTD-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De Novo Triacylglycerol Biosynthesis TG(18:1(11Z)/18:2(9Z,12Z)/18:3(9Z,12Z,15Z)) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for DG(18:0/18:0/0:0) (HMDB0007158) [hmdb.ca]
- 14. lndcollege.co.in [lndcollege.co.in]
A Technical Guide to the Biological Function of Mixed-Acid Triglycerides: The Case of 1,2-Distearoyl-3-arachidonoyl-glycerol
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-acid or structured triacylglycerols (TAGs) are fundamental molecules in biology, serving not only as energy reservoirs but also as crucial carriers of bioactive fatty acids that modulate cellular signaling. This technical guide delves into the biological significance of a specific mixed-acid triglyceride, 1,2-distearoyl-3-arachidonoyl-glycerol. This molecule is characterized by a glycerol backbone esterified with two saturated stearic acid chains at the sn-1 and sn-2 positions and one polyunsaturated arachidonic acid chain at the sn-3 position. While its primary function is energy storage, its defining biological role lies in its capacity to deliver arachidonic acid, a potent precursor to the eicosanoid signaling cascade that governs inflammation, immunity, and cellular homeostasis. This document will explore the metabolism, signaling functions, and analytical methodologies pertinent to this class of molecules, providing a comprehensive resource for professionals in life sciences and drug development.
A Note on Nomenclature: The term "1,2-Stearin-3-arachidin" is ambiguous. "Stearin" denotes stearic acid (18:0), but "arachidin" could imply the saturated arachidic acid (20:0) or the polyunsaturated arachidonic acid (20:4). A triglyceride with arachidic acid, 1,2-distearoyl-3-arachidoyl-glycerol, has been identified in sources like bovine milk fat.[1][2] However, its function is primarily metabolic. The presence of arachidonic acid imparts significant signaling capabilities. Given the context of biological function and its relevance to drug development, this guide will focus on 1,2-distearoyl-3-arachidonoyl-glycerol (TG(18:0/18:0/20:4)) , the more functionally significant isomer.
Metabolism and Bioavailability
The metabolic journey of 1,2-distearoyl-3-arachidonoyl-glycerol begins with its enzymatic breakdown and culminates in the release of its constituent fatty acids, which can then enter various metabolic and signaling pathways.
Synthesis
The endogenous synthesis of specific mixed-acid TAGs like 1,2-distearoyl-3-arachidonoyl-glycerol is a controlled enzymatic process. While organisms tend to form mixed triglycerides to maintain lipid diversity, the precise positioning of fatty acids is not random.[3] Synthesis can occur via enzymatic pathways, such as acidolysis or interesterification, which are also utilized for the commercial production of structured lipids for applications like infant formulas, aiming to mimic the specific TAG structures found in human milk.[4][5][6] These enzymatic methods offer high selectivity under mild conditions.[7]
Lipolysis and Fatty Acid Release
Upon physiological demand, stored 1,2-distearoyl-3-arachidonoyl-glycerol is hydrolyzed by lipases. This process releases free stearic acid and, most importantly, arachidonic acid. Arachidonic acid is a polyunsaturated fatty acid typically esterified in the phospholipids of cell membranes and is abundant in the brain, muscles, and liver.[8] The release of arachidonic acid from its glycerol or phospholipid anchor is the rate-limiting step for the synthesis of a vast array of signaling molecules.
The diagram below illustrates the metabolic processing of this triglyceride.
Core Biological Function: Arachidonic Acid Signaling
The primary significance of 1,2-distearoyl-3-arachidonoyl-glycerol in a research and drug development context is its role as a stable carrier and donor of arachidonic acid (AA). Once liberated, AA is metabolized by three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450)—to produce a class of lipid mediators known as eicosanoids.[9] These mediators are pivotal in modulating inflammation and cellular signaling.[10]
The Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) convert AA into prostaglandins (PGs) and thromboxanes (TXs).[9]
-
COX-1: Constitutively expressed, it produces prostanoids involved in homeostatic functions like platelet aggregation and protecting the gastrointestinal lining.
-
COX-2: An inducible enzyme, its expression is upregulated by inflammatory stimuli, leading to the production of PGs that mediate inflammation and pain.[9]
The Lipoxygenase (LOX) Pathway
The LOX pathway produces leukotrienes (LTs) and lipoxins (LXs).
-
5-LOX: In conjunction with FLAP, it generates leukotrienes, which are potent chemoattractants for neutrophils and are involved in allergic and inflammatory responses, including bronchoconstriction in asthma.[9]
-
12/15-LOX: These enzymes produce HETEs and lipoxins. Lipoxins are notable as anti-inflammatory mediators that promote the resolution of inflammation.[9]
The Cytochrome P450 (CYP450) Pathway
CYP450 epoxygenases and hydroxylases metabolize AA to produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). These molecules are involved in regulating vascular tone, renal function, and inflammation, often with cardioprotective and anti-inflammatory effects.[9]
The following diagram outlines the major signaling cascades initiated by the release of arachidonic acid.
Quantitative Data Summary
Quantitative analysis of specific TAG species is crucial for understanding their roles in metabolic diseases.[11] The tables below summarize representative data related to the fatty acid components of mixed-acid triglycerides.
Table 1: Fatty Acid Composition in Human Adipose Tissue
| Fatty Acid | Average % of Total Fatty Acids |
|---|---|
| Palmitic Acid (16:0) | 20-25% |
| Stearic Acid (18:0) | 3-6% |
| Oleic Acid (18:1) | 40-50% |
| Linoleic Acid (18:2) | 10-15% |
| Arachidonic Acid (20:4) | 0.3-0.6% |
Note: Values are approximate and can vary based on diet and metabolic status. Data is generalized from typical lipid profiles.
Table 2: Effects of Arachidonic Acid on Cellular Processes
| Process | Concentration | Effect | Cell Type |
|---|---|---|---|
| Cell Survival | Low Doses (e.g., <50 µM) | Increased | Bovine Granulosa Cells[12] |
| Cell Survival | High Doses (e.g., >50 µM) | Suppressed | Bovine Granulosa Cells[12] |
| Steroidogenesis | High Doses | Decreased Estradiol, Increased Progesterone | Bovine Granulosa Cells[12] |
| Signaling Activation | 50 µM | Phosphorylation of ERK1/2 and Akt | Bovine Granulosa Cells[12] |
This table highlights the dose-dependent effects of free arachidonic acid, underscoring the importance of its controlled release from storage forms like TAGs.
Experimental Protocols
The study of mixed-acid triglycerides requires robust methodologies for their extraction, separation, and analysis.
Protocol for Total Lipid Extraction (Bligh & Dyer Method Adaptation)
This protocol is a standard method for extracting lipids from biological tissues.[13][14]
-
Homogenization: Homogenize 100 mg of tissue in a 1 mL solution of Chloroform:Methanol (2:1, v/v). For hard tissues, grinding under liquid nitrogen is recommended.[15]
-
Phase Separation: Add 0.25 mL of water to the homogenate, vortex thoroughly, and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette. Transfer to a new tube.
-
Drying and Storage: Evaporate the solvent under a stream of nitrogen gas. Resuspend the lipid extract in an appropriate solvent for downstream analysis and store at -80°C.
Protocol for TAG Profile Analysis by LC-MS/MS
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for detailed TAG profiling.[16][17][18]
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient elution, for example, with a binary system of acetonitrile and isopropanol with additives like ammonium formate.[18]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive mode, detecting TAGs as ammonium adducts [M+NH4]+.[11]
-
Analysis Mode: Perform targeted analysis using Multiple Reaction Monitoring (MRM) for quantification of known TAGs. For identification of unknown TAGs and structural confirmation, use full scan MS and tandem MS (MS/MS or MS3) to identify the constituent fatty acids based on their neutral losses.[11]
-
-
Data Analysis: Identify TAG species based on their accurate mass and fragmentation patterns. Quantify by comparing peak areas to those of internal standards (e.g., a deuterated TAG standard).
The following diagram provides a high-level overview of a typical experimental workflow for TAG analysis.
Conclusion and Future Directions
1,2-Distearoyl-3-arachidonoyl-glycerol exemplifies the dual role of mixed-acid triglycerides as both energy storage molecules and regulated delivery systems for potent signaling lipids. Its biological function is intrinsically linked to the release and subsequent metabolism of arachidonic acid, which initiates cascades vital to inflammation, immunity, and cellular regulation. For drug development professionals, understanding the metabolism of such specific TAGs is critical. Targeting the lipases that release arachidonic acid or the downstream COX, LOX, and CYP450 enzymes remains a cornerstone of anti-inflammatory and cardiovascular therapeutic strategies.
Future research should focus on elucidating the specificity of lipases for different structured TAGs and mapping the distribution of unique TAG species within cellular lipid droplets. Advanced mass spectrometry techniques will continue to improve our ability to identify and quantify thousands of individual TAG molecules, revealing new insights into how the body stores and mobilizes specific fatty acids to control complex biological processes.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. karger.com [karger.com]
- 4. Enzymatic preparation of structured triacylglycerols with arachidonic and palmitic acids at the sn-2 position for infant formula use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structured Triacylglycerol with Optimal Arachidonic Acid and Docosahexaenoic Acid Content for Infant Formula Development: A Bio-Accessibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of structured lipid enriched with omega fatty acids and sn-2 palmitic acid by enzymatic esterification and its incorporation in powdered infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAF_Protocol_009 Metabolomics: Lipid Extraction [protocols.io]
- 14. Yeast Lipid Extraction and Analysis by HPTLC [en.bio-protocol.org]
- 15. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 16. researchgate.net [researchgate.net]
- 17. Triacylglycerol profiling of microalgae strains for biofuel feedstock by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Analysis of Triglyceride Regioisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement of fatty acids on the glycerol backbone of triglycerides, known as regiospecificity, plays a pivotal role in their physical properties, metabolism, and impact on human health. This technical guide provides an in-depth exploration of the discovery and history of specific triglyceride regioisomers. It details the evolution of analytical techniques for their identification and quantification, outlines experimental protocols for their analysis and synthesis, and discusses their biological significance. Quantitative data is presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this critical area of lipid science.
A Historical Overview of Triglyceride Regioisomer Discovery
The journey to understanding the nuanced structure of triglycerides has been a multi-decade endeavor, evolving from basic compositional analysis to sophisticated stereospecific characterization.
Early Insights and the Dawn of Regiospecific Analysis
While the synthesis of triglycerides was first described by Berthelot in 1854, a detailed understanding of the positional distribution of fatty acids remained elusive for over a century.[1] A significant breakthrough came in the mid-20th century with the pioneering work of Brockerhoff, who in 1965 introduced an enzymatic approach using pancreatic lipase.[2] This enzyme exhibits specificity for hydrolyzing fatty acids at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 monoacylglycerol intact for analysis. This seminal work laid the foundation for regiospecific analysis, allowing scientists to differentiate the fatty acid composition at the central sn-2 position from the outer sn-1 and sn-3 positions.[2]
The Chromatographic Revolution
The development of chromatographic techniques in the latter half of the 20th century provided powerful new tools for separating complex lipid mixtures. Silver ion chromatography (Ag-HPLC) emerged as a particularly effective method for separating triglycerides based on their degree of unsaturation.[3][4] The interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the fatty acid chains allows for the separation of regioisomers, as the steric hindrance of the double bonds differs depending on their position on the glycerol backbone.[3][4]
Non-aqueous reversed-phase high-performance liquid chromatography (NARP-HPLC) offered an alternative separation mechanism based on the equivalent carbon number (ECN), which is a function of both the chain length and the number of double bonds of the fatty acids.[2] By coupling multiple columns in series to increase theoretical plates, researchers could achieve separation of regioisomers such as Oleoyl-Palmitoyl-Palmitoyl (OPP) and Palmitoyl-Oleoyl-Palmitoyl (POP).
The Mass Spectrometry Era: Unveiling Molecular Detail
The coupling of mass spectrometry (MS) with liquid chromatography (LC-MS) revolutionized the analysis of triglyceride regioisomers. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) techniques allowed for the sensitive detection and identification of individual triglyceride molecules.[2] A key advantage of MS is its ability to provide structural information through fragmentation analysis. The relative intensities of fragment ions corresponding to the loss of specific fatty acids can be used to deduce their position on the glycerol backbone.[2][5] More recent advancements, such as electron-induced dissociation (EID) and electron impact excitation of ions from organics (EIEIO), provide even more detailed fragmentation patterns for unambiguous regioisomeric assignment.[6]
A brief timeline of key milestones is presented below:
| Year | Milestone | Key Researchers/Contributors |
| 1965 | Introduction of pancreatic lipase for regiospecific analysis of triglycerides. | Brockerhoff |
| Late 1960s-1970s | Development and application of silver ion and reversed-phase thin-layer chromatography for triglyceride separation. | Multiple research groups |
| 1980s | Widespread adoption of High-Performance Liquid Chromatography (HPLC) for improved resolution of triglyceride regioisomers. | Multiple research groups |
| 1990s | Coupling of HPLC with Mass Spectrometry (LC-MS) for sensitive and specific identification and quantification of regioisomers. | Multiple research groups |
| 2000s-Present | Advancement of tandem MS techniques (e.g., EID, EIEIO) and multi-dimensional chromatography for comprehensive analysis of complex triglyceride mixtures. | Multiple research groups |
Quantitative Analysis of Triglyceride Regioisomers
The accurate quantification of triglyceride regioisomers is crucial for understanding their biological roles and for quality control in food and pharmaceutical industries. The following tables summarize key quantitative data related to their analysis.
Chromatographic Separation Data
The retention behavior of triglyceride regioisomers in HPLC is dependent on the specific chromatographic conditions. The following table provides an example of the relative retention times for selected regioisomers using silver-ion HPLC.
| Regioisomer Pair (Fatty Acids: S=Stearic, P=Palmitic, O=Oleic, L=Linoleic) | Typical Elution Order in Ag-HPLC | Rationale for Separation |
| PPO / POP | PPO elutes before POP | The double bond in the oleic acid at the sn-2 position (POP) is more sterically hindered, leading to weaker interaction with the silver ions and thus earlier elution. |
| SSO / SOS | SSO elutes before SOS | Similar to the PPO/POP pair, the sn-2 oleic acid in SOS results in weaker retention. |
| OPO / POO | OPO elutes before POO | The two oleic acids at the external positions (sn-1 and sn-3) in OPO have less hindered double bonds, leading to stronger interaction and later elution compared to POO. |
| LSL / LLS | LSL elutes before LLS | The linoleic acid at the sn-2 position in LLS has its double bonds more sterically hindered, resulting in weaker interaction with the stationary phase. |
Note: Absolute retention times will vary depending on the specific column, mobile phase composition, and flow rate.
Mass Spectrometric Fragmentation Data
Tandem mass spectrometry provides quantitative information based on the differential fragmentation of regioisomers. The ratio of specific fragment ions can be used to determine the relative abundance of each isomer.
| Precursor Ion (Ammonium Adduct) | Regioisomer | Key Fragment Ions (Loss of Fatty Acid) | Typical Relative Intensity Ratio |
| [M+NH4]+ of PPO | PPO (sn-Palmitoyl-Palmitoyl-Oleoyl) | [M+NH4 - C16:0]+, [M+NH4 - C18:1]+ | Higher intensity of [M+NH4 - C18:1]+ fragment |
| [M+NH4]+ of POP | POP (sn-Palmitoyl-Oleoyl-Palmitoyl) | [M+NH4 - C16:0]+, [M+NH4 - C18:1]+ | Higher intensity of [M+NH4 - C16:0]+ fragment |
| [M+NH4]+ of SSO | SSO (sn-Stearoyl-Stearoyl-Oleoyl) | [M+NH4 - C18:0]+, [M+NH4 - C18:1]+ | Higher intensity of [M+NH4 - C18:1]+ fragment |
| [M+NH4]+ of SOS | SOS (sn-Stearoyl-Oleoyl-Stearoyl) | [M+NH4 - C18:0]+, [M+NH4 - C18:1]+ | Higher intensity of [M+NH4 - C18:0]+ fragment |
Note: The preferential loss of fatty acids from the sn-1/3 positions is the basis for this quantification. Calibration curves with standards are necessary for accurate quantification.[7]
Physical Properties
The regiospecific distribution of fatty acids significantly influences the physical properties of triglycerides, such as their melting point.
| Triglyceride | Regioisomer | Melting Point (°C) |
| Stearoyl-Oleoyl-Linoleoyl | SLO | α-form: -2 to -4; β-form: -15 to -17 |
| Stearoyl-Linoleoyl-Oleoyl | SOL | α-form: -11.5 to -13; β-form: -18 to -19 |
| Palmitoyl-Oleoyl-Palmitoyl | POP | ~34-36 |
| Palmitoyl-Palmitoyl-Oleoyl | PPO | ~31-33 |
Note: Melting points can vary based on the crystalline form (polymorphism) of the triglyceride.
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis and synthesis of triglyceride regioisomers.
Regiospecific Analysis using Pancreatic Lipase
This protocol is a foundational method for determining the fatty acid composition at the sn-2 position.
Materials:
-
Triglyceride sample
-
Porcine pancreatic lipase (Sigma, L3126 or equivalent)[8]
-
Tris-HCl buffer (1.0 M, pH 8.0)
-
Calcium chloride (CaCl2) solution (2.2%)
-
Sodium deoxycholate solution (0.05%)
-
Diethyl ether
-
Ethanol
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Boron trifluoride-methanol (BF3-methanol)
-
Hexane
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Reaction Setup: Emulsify 10 mg of the triglyceride sample in 2 mL of Tris-HCl buffer containing 0.2 mL of CaCl2 solution and 0.5 mL of sodium deoxycholate solution by vortexing.
-
Enzymatic Hydrolysis: Add 2 mg of pancreatic lipase to the emulsion. Incubate the mixture at 37°C for 3-5 minutes with constant shaking.
-
Reaction Termination: Stop the reaction by adding 1 mL of ethanol and 1 mL of 6 M HCl.
-
Lipid Extraction: Extract the lipids from the reaction mixture three times with 5 mL of diethyl ether. Pool the ether extracts and evaporate to dryness under a stream of nitrogen.
-
Separation of Reaction Products: Dissolve the lipid residue in a small amount of hexane and apply it to a TLC plate. Develop the plate in the hexane:diethyl ether:acetic acid solvent system.
-
Identification and Isolation: Visualize the lipid bands under UV light after spraying with a fluorescent indicator (e.g., 0.2% 2',7'-dichlorofluorescein in ethanol). The bands correspond to monoacylglycerols, diacylglycerols, free fatty acids, and unreacted triglycerides. Scrape the band corresponding to 2-monoacylglycerols into a separate tube.
-
Fatty Acid Methyl Ester (FAME) Preparation: Add 1 mL of BF3-methanol to the scraped silica gel containing the 2-monoacylglycerols. Heat at 100°C for 10 minutes.
-
FAME Extraction: After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
GC Analysis: Inject an aliquot of the hexane layer into the GC-FID to determine the fatty acid composition of the sn-2 position.
Separation of Regioisomers by Silver Ion HPLC (Ag-HPLC)
This protocol describes a method for the analytical separation of triglyceride regioisomers.
Materials:
-
Triglyceride sample dissolved in hexane (1 mg/mL)
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Silver ion HPLC column (e.g., ChromSpher 5 Lipids, or prepare in-house from a silica-based cation exchange column)[9]
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: 2-Propanol
Procedure:
-
Column Preparation: If using a commercial column, follow the manufacturer's instructions for equilibration. For in-house prepared columns, ensure complete conversion to the silver ion form.[9]
-
HPLC Conditions:
-
Columns: Three 250 x 4.6 mm, 5 µm ChromSpher Lipids columns connected in series.[3]
-
Mobile Phase Gradient: A gradient of hexane, acetonitrile, and 2-propanol is used to achieve separation. A typical gradient might start with a high percentage of hexane and gradually increase the proportion of acetonitrile and 2-propanol.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Detection: ELSD or UV at 205 nm
-
-
Injection: Inject 10-20 µL of the sample solution.
-
Data Analysis: Identify peaks based on the retention times of known standards. The elution order is generally dependent on the degree of unsaturation and the position of the double bonds.
Synthesis of a Specific Regioisomer (e.g., MLM-type structured triglyceride)
This protocol outlines the enzymatic synthesis of a triglyceride with medium-chain fatty acids (M) at the sn-1 and sn-3 positions and a long-chain fatty acid (L) at the sn-2 position.[10]
Materials:
-
High-L content vegetable oil (e.g., high oleic sunflower oil)
-
Caprylic acid (a medium-chain fatty acid)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Ethanol
-
n-Hexane
-
Molecular sieves (4Å)
Procedure:
-
Ethanolysis to produce 2-monoacylglycerols (2-MAGs):
-
Mix the high-L vegetable oil with dry ethanol.
-
Add the immobilized sn-1,3 specific lipase.
-
Incubate the reaction mixture with shaking at a controlled temperature (e.g., 40°C). The lipase will hydrolyze the fatty acids at the sn-1 and sn-3 positions.
-
Stop the reaction by filtering out the enzyme.
-
Purify the 2-MAGs from the reaction mixture using liquid-liquid extraction.[10]
-
-
Esterification to form MLM-triglyceride:
-
Dissolve the purified 2-MAGs and caprylic acid in n-hexane. A molar excess of caprylic acid is typically used.
-
Add fresh immobilized sn-1,3 specific lipase and molecular sieves to remove water produced during the reaction.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 37°C) for several hours.[10] The lipase will catalyze the esterification of caprylic acid to the sn-1 and sn-3 positions of the 2-MAGs.
-
Stop the reaction by filtering out the enzyme and molecular sieves.
-
Purify the resulting MLM-structured triglyceride from unreacted starting materials using column chromatography or solvent extraction.[10]
-
Biological Significance and Metabolic Pathways
The regiospecificity of triglycerides is not merely a structural curiosity; it has profound implications for their digestion, absorption, and subsequent metabolic fate.
Digestion and Absorption
During digestion, pancreatic lipase specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of dietary triglycerides. This results in the formation of two free fatty acids and a 2-monoacylglycerol. These products are then absorbed by the enterocytes of the small intestine. The fatty acid at the sn-2 position is thus absorbed as part of the 2-monoacylglycerol, which can influence its bioavailability and metabolic effects.
Metabolic Fate and Signaling
Once absorbed, the free fatty acids and 2-monoacylglycerols are re-esterified back into triglycerides within the enterocytes. These newly synthesized triglycerides are then packaged into chylomicrons and released into the lymphatic system and eventually the bloodstream. The structure of these re-esterified triglycerides, which is influenced by the dietary regioisomers, can affect the composition and metabolism of lipoproteins.
Elevated levels of certain triglyceride-rich lipoproteins are associated with an increased risk of cardiovascular disease.[11] The specific regioisomeric structure of triglycerides can influence the activity of enzymes involved in lipoprotein metabolism, such as lipoprotein lipase (LPL) and hepatic lipase. Furthermore, the accumulation of specific diacylglycerol regioisomers, which are intermediates in triglyceride metabolism, can act as second messengers in signaling pathways that affect insulin sensitivity.[12] For instance, an accumulation of certain diacylglycerol species in muscle and liver cells can interfere with insulin signaling, contributing to insulin resistance.[12]
The metabolism of triglycerides is tightly regulated by hormones, primarily insulin and glucagon. Insulin promotes triglyceride synthesis and storage, while glucagon stimulates their breakdown (lipolysis).[13] The specific regioisomeric composition of triglycerides can modulate the cellular response to these hormonal signals.
Visualizations of Key Pathways and Workflows
Experimental Workflow for Regiospecific Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 3. Regioisomeric characterization of triacylglycerols using silver-ion HPLC/MS and randomization synthesis of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 9. aocs.org [aocs.org]
- 10. media.neliti.com [media.neliti.com]
- 11. The Evolving Story of Triglycerides and Coronary Heart Disease Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 13. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 1,2-Distearoyl-3-arachidoyl-rac-glycerol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in pharmaceutical formulations. Understanding the behavior of this lipid in organic solvents is critical for the development of stable and effective drug delivery systems. This document offers quantitative solubility data for a closely related analogue, tristearin, detailed experimental protocols for characterization, and a discussion of the key stability considerations.
Solubility Profile in Organic Solvents
Direct quantitative solubility data for this compound is not extensively available in public literature. However, due to its structural similarity to tristearin (glyceryl tristearate), the solubility data for tristearin can serve as a valuable proxy for formulation development. This compound possesses two stearic acid chains and one arachidic acid chain, making it structurally very similar to tristearin, which has three stearic acid chains. Both are saturated triglycerides, and their solubility behavior in various organic solvents is expected to be comparable.
A seminal study by Hoerr and Harwood in 1956 provides a detailed quantitative analysis of the solubility of tristearin in a range of organic solvents at different temperatures. The general trend observed is that the solubility of this highly lipophilic molecule is favored in non-polar and chlorinated hydrocarbon solvents, while it is markedly lower in more polar solvents.[1]
Quantitative Solubility Data of Tristearin
The following tables summarize the solubility of tristearin in various organic solvents as a function of temperature, based on the data from Hoerr and Harwood (1956). This data provides a strong predictive basis for the solubility of this compound.
Table 1: Solubility of Tristearin in Non-Polar and Chlorinated Solvents (% by Weight) [1]
| Temperature (°C) | Hexane | Benzene | Carbon Tetrachloride | Chloroform |
| 0 | 0.03 | 0.28 | 0.45 | 1.85 |
| 10 | 0.09 | 0.80 | 1.40 | 5.00 |
| 20 | 0.25 | 2.10 | 4.00 | 12.5 |
| 30 | 0.65 | 5.20 | 10.5 | 28.0 |
| 40 | 1.60 | 12.0 | 25.0 | 55.0 |
| 50 | 3.80 | 26.0 | 50.0 | - |
| 60 | 8.50 | 50.0 | - | - |
Table 2: Solubility of Tristearin in Polar Solvents (% by Weight) [1]
| Temperature (°C) | Ethyl Acetate | Acetone |
| 0 | 0.10 | 0.03 |
| 10 | 0.25 | 0.07 |
| 20 | 0.60 | 0.15 |
| 30 | 1.40 | 0.35 |
| 40 | 3.20 | 0.80 |
| 50 | 7.00 | 1.80 |
| 60 | 14.5 | 4.00 |
Stability Profile
The stability of this compound in organic solvents is primarily influenced by its susceptibility to chemical degradation, with hydrolysis and oxidation being the most common pathways for triglycerides.
Hydrolysis
Hydrolysis is the cleavage of the ester bonds in the triglyceride molecule, yielding free fatty acids and glycerol, or mono- and diglycerides as intermediates. This reaction is typically catalyzed by the presence of water and can be accelerated by acidic or basic conditions. In the context of organic solvents, the rate of hydrolysis is generally low, especially in aprotic solvents with low water content. However, for long-term storage or in processes where water may be introduced, hydrolysis can become a significant degradation pathway.
Oxidation
Oxidation of triglycerides primarily occurs at the double bonds of unsaturated fatty acid chains. Since this compound is a saturated triglyceride, it is inherently more resistant to oxidation compared to its unsaturated counterparts. However, under harsh conditions of elevated temperature, exposure to light, and the presence of metal ions, oxidative degradation can still occur, leading to the formation of aldehydes, ketones, and other undesirable byproducts.
Due to the lack of specific quantitative stability data for this compound in organic solvents, it is recommended that stability studies be conducted as part of the formulation development process.
Experimental Protocols
To aid researchers in characterizing the solubility and stability of this compound, detailed experimental protocols are provided below.
Determination of Solubility by Differential Scanning Calorimetry (DSC)
This method is based on the principle that the melting enthalpy of a solid solvent is depressed as a solute is solubilized in it.
Methodology:
-
Sample Preparation:
-
Prepare a series of mixtures of this compound in the desired organic solvent at various known concentrations.
-
Accurately weigh 5-10 mg of each mixture into a standard aluminum DSC pan and hermetically seal it. An empty, sealed pan should be used as a reference.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point of the solvent.
-
Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min) to a temperature above the final melting point of the mixture.
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate back to the initial temperature.
-
Perform a second heating scan under the same conditions to ensure a consistent thermal history.
-
-
Data Analysis:
-
Determine the melting enthalpy (ΔH) for each concentration from the area under the melting peak of the solvent.
-
Plot the melting enthalpy (ΔH) versus the concentration of this compound.
-
The saturation solubility is the concentration at which a sharp break in the downward trend of the melting enthalpy is observed.[2]
-
Analysis of Purity and Degradation Products by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the quantitative analysis of non-volatile compounds like triglycerides and their degradation products (free fatty acids, mono-, and diglycerides).
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system.
-
Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase and Gradient:
-
A common mobile phase system for triglyceride analysis is a gradient of a non-polar solvent (e.g., methylene chloride or acetone) and a more polar solvent (e.g., acetonitrile).[3][4]
-
A typical gradient might start with a higher concentration of the polar solvent and gradually increase the concentration of the non-polar solvent to elute the highly lipophilic triglycerides.
-
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable organic solvent (e.g., chloroform or a mixture of the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 30-40 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase and analytes.
-
-
Quantification:
-
Prepare calibration curves for this compound and its potential degradation products (stearic acid, arachidic acid, and corresponding mono- and diglycerides) using certified reference standards.
-
Quantify the amount of the parent compound and any degradation products in the sample by comparing their peak areas to the calibration curves.
-
Visualizing Experimental and Logical Workflows
To provide a clear understanding of the processes involved in assessing the solubility and stability of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for solubility and stability assessment.
Caption: Logical relationship of key factors in formulation.
Conclusion
This technical guide provides essential information for researchers and formulation scientists working with this compound. While direct solubility and stability data for this specific triglyceride are limited, the provided data for the close structural analog, tristearin, offers a robust starting point for formulation design. The detailed experimental protocols for solubility determination by DSC and purity/degradation analysis by HPLC-ELSD will enable the generation of specific data for this compound. A thorough understanding of these parameters is crucial for the successful development of stable and efficacious lipid-based drug delivery systems.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Distearoyl-3-arachidoyl-rac-glycerol as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1,2-Distearoyl-3-arachidoyl-rac-glycerol as an internal standard in the quantitative analysis of triglycerides (TGs) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the rationale for its use, sample preparation protocols, LC-MS/MS method parameters, and data analysis procedures.
Introduction
Accurate quantification of lipid species by mass spectrometry is crucial for lipidomics research and drug development. The use of a suitable internal standard (IS) is essential to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection. This compound is a triacylglycerol containing two stearic acid (18:0) moieties and one arachidic acid (20:0) moiety. Its synthetic nature and the presence of long, saturated fatty acid chains make it a suitable candidate as an internal standard for the analysis of various triglycerides in biological matrices, as it is not expected to be endogenously present in high concentrations.
Principle of Use as an Internal Standard
An ideal internal standard should mimic the physicochemical properties of the analytes of interest and not be present in the biological sample. This compound, a synthetic triglyceride, serves as an excellent internal standard for the quantification of other TGs. It co-elutes with other TGs in reversed-phase liquid chromatography and exhibits similar ionization efficiency in electrospray ionization (ESI). By adding a known amount of this compound to each sample, calibration standard, and quality control sample, the ratio of the analyte peak area to the internal standard peak area can be used to construct a calibration curve and accurately quantify the target triglycerides.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₅₉H₁₁₄O₆ |
| Molecular Weight | 919.5 g/mol |
| Structure | Glycerol backbone esterified with two stearic acid molecules and one arachidic acid molecule. |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as chloroform and methanol. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound as an internal standard for the quantification of triglycerides in human plasma. Method optimization and validation are recommended for specific applications.
-
This compound (Internal Standard)
-
Human Plasma (or other biological matrix)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Formate
-
Formic Acid
-
Ultrapure Water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
This protocol is suitable for the rapid extraction of lipids from plasma.
-
Prepare Internal Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Further dilute this stock solution to a working concentration (e.g., 10 µg/mL) with methanol.
-
Sample Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma. Add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 200 µL of cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 10 mM ammonium formate). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 100% B over 10 min, hold for 5 min, return to 30% B and equilibrate for 5 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |
The MRM transitions for this compound are based on the neutral loss of one of the fatty acid chains from the ammoniated precursor ion ([M+NH₄]⁺).[1] The exact m/z values should be optimized on the specific mass spectrometer used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 937.9 | 637.6 (Loss of Arachidic Acid) | Optimized (e.g., 35-45) |
| 653.6 (Loss of Stearic Acid) | Optimized (e.g., 35-45) | ||
| Example Analyte: Tripalmitin (TG 16:0/16:0/16:0) | 824.8 | 568.5 (Loss of Palmitic Acid) | Optimized (e.g., 30-40) |
| Example Analyte: Triolein (TG 18:1/18:1/18:1) | 902.8 | 620.5 (Loss of Oleic Acid) | Optimized (e.g., 30-40) |
Data Presentation and Quantitative Performance
The following tables present representative quantitative data for a triglyceride assay using a non-deuterated internal standard. This data is for illustrative purposes and should be determined for each specific assay during method validation.[2]
Table 1: Linearity and Sensitivity
| Parameter | Representative Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 0.3 | < 15% | < 15% | 85-115% |
| Mid QC | 10 | < 10% | < 10% | 90-110% |
| High QC | 80 | < 10% | < 10% | 90-110% |
Table 3: Recovery and Matrix Effect
| Parameter | Representative Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 90-110% |
Visualizations
Caption: Workflow for triglyceride analysis using an internal standard.
Caption: Overview of triglyceride metabolism.
Conclusion
This compound is a valuable tool for the accurate quantification of triglycerides in complex biological matrices using LC-MS/MS. The protocols and data presented here provide a solid foundation for the development and validation of robust analytical methods for lipidomics research. The use of a well-characterized internal standard is paramount for achieving reliable and reproducible results.
References
Application Notes and Protocols for the Separation of Triglyceride Isomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of triglyceride (TAG) isomers using various High-Performance Liquid Chromatography (HPLC) techniques. The ability to separate and identify TAG isomers is critical in fields ranging from food science and nutrition to drug development, where the specific arrangement of fatty acids on the glycerol backbone can significantly impact a substance's physical properties and biological activity.
Introduction to Triglyceride Isomerism
Triglycerides are esters derived from glycerol and three fatty acids. Isomerism in TAGs can arise from:
-
Regioisomerism: Differences in the position (sn-1, sn-2, sn-3) of fatty acids on the glycerol backbone. For example, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) are regioisomers.
-
Geometric Isomerism: The presence of cis/trans double bonds in the fatty acid chains.
-
Enantiomerism: Chiral centers, typically at the sn-2 position of the glycerol backbone, leading to stereoisomers (e.g., sn-PPO and sn-OPP).
The separation of these closely related structures presents a significant analytical challenge. This guide details three primary HPLC-based methodologies for achieving this separation: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC), Silver-Ion HPLC (Ag+-HPLC), and Supercritical Fluid Chromatography (SFC).
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
NARP-HPLC is a powerful technique for separating TAGs based on their Equivalent Carbon Number (ECN), which is a function of the total number of carbon atoms and double bonds in the fatty acid chains.[1] Under optimized conditions, this technique can effectively resolve regioisomers.[1][2][3]
Principle of Separation
In NARP-HPLC, a non-polar stationary phase (typically C18) is used with a polar organic mobile phase. Separation is primarily driven by the hydrophobicity of the TAGs. The retention of TAGs is influenced by their partition coefficient between the stationary and mobile phases. Isomers with unsaturated fatty acids at the sn-1 or sn-3 positions tend to be retained longer than those with the unsaturated fatty acid at the sn-2 position.[2][3]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the lipid extract or standard mixture in the initial mobile phase solvent (e.g., acetonitrile/2-propanol) to a final concentration of 1-5 mg/mL.[1]
-
Filter the sample through a 0.2 µm PTFE syringe filter prior to injection.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).[1]
-
Column: Polymeric ODS columns have proven effective for separating regioisomers.[1] A common choice is a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with acetonitrile/2-propanol is often employed. The exact ratio may require optimization depending on the specific isomers of interest. A starting point could be a ratio in the range of 60:40 to 80:20 (v/v).[1] Gradient elution can also be used for complex mixtures.[4][5][6]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: A critical parameter for regioisomer separation is low column temperature, often around 18°C.[1]
-
Detector: ELSD is a universal detector suitable for non-volatile analytes like TAGs and is compatible with gradient elution.[4][5][7][8] MS provides structural information for isomer identification.[9][10][11][12][13][14]
Data Presentation: NARP-HPLC Separation of TAG Regioisomers
| Isomer Pair | Column | Mobile Phase | Temperature (°C) | Elution Order | Reference |
| POP vs. PPO | Polymeric ODS | Acetonitrile/2-Propanol | 18 | PPO then POP | [1] |
| SOS vs. SSO | Polymeric ODS | Acetonitrile/2-Propanol | 18 | SSO then SOS | [1] |
| POO vs. OPO | C18 | Acetonitrile/Isopropanol/Hexane (57:38:5) | N/A | Co-eluted, identified by MS/MS | [14] |
P: Palmitic acid, O: Oleic acid, S: Stearic acid. The notation XYX and XXY denotes the fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.
Experimental Workflow: NARP-HPLC for Regioisomer Separation
Caption: Workflow for the separation of TAG regioisomers by NARP-HPLC.
Method 2: Silver-Ion HPLC (Ag+-HPLC) for Unsaturation-Based Isomer Separation
Silver-ion HPLC is a powerful technique that separates TAG isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[1][15] This is due to the formation of reversible complexes between the silver ions on the stationary phase and the π-electrons of the double bonds.[6]
Principle of Separation
The stationary phase is impregnated with silver ions (Ag+). Unsaturated fatty acid chains in the TAGs interact with the silver ions, with the strength of the interaction depending on the number and accessibility of the double bonds. Retention increases with the number of double bonds. For a given number of double bonds, cis isomers are retained more strongly than trans isomers.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the lipid sample in a non-polar solvent such as hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.[1]
-
Filter the sample through a 0.2 µm PTFE syringe filter.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[1]
-
Column: A column packed with a support (e.g., silica) loaded with silver ions. Commercially available columns such as ChromSpher 5 Lipids are often used.[15] Connecting multiple columns in series can enhance resolution.[15][16]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., acetonitrile, 2-propanol, or ethyl acetate).[15][16][17] A gradient elution is often necessary for complex samples.
-
Flow Rate: Around 0.8-1.0 mL/min.[17]
-
Column Temperature: Column temperature can have a significant and sometimes counterintuitive effect on retention. For hexane-based mobile phases, retention of unsaturated TAGs may increase with higher temperatures.[15]
-
Detector: ELSD or MS.
Data Presentation: Ag+-HPLC Separation of TAG Isomers
| Isomer Type | Column | Mobile Phase | Elution Order | Reference |
| Degree of Unsaturation | Ag+-silica | Hexane/Acetonitrile | Saturated < Monoenes < Dienes < Trienes | [15] |
| Geometric (cis/trans) | Ag+-silica | Hexane/Acetonitrile | trans isomers elute before cis isomers | [15] |
| Positional (Regioisomers) | 3x Ag+-silica columns in series | Hexane/Acetonitrile/2-Propanol gradient | Baseline separation of regioisomers with up to 3 double bonds | [16] |
Experimental Workflow: Silver-Ion HPLC for Isomer Separation
Caption: Workflow for the separation of TAG isomers by Silver-Ion HPLC.
Method 3: Supercritical Fluid Chromatography (SFC) for Rapid Isomer Separation
SFC is a powerful technique that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It offers several advantages over HPLC, including higher efficiency, shorter analysis times, and reduced solvent consumption.[18][19][20][21][22]
Principle of Separation
In SFC, separation is achieved based on the differential partitioning of analytes between the supercritical fluid mobile phase and the stationary phase. By modifying the mobile phase with a co-solvent (modifier) and controlling pressure and temperature, the solvating power of the mobile phase can be finely tuned to achieve separation. Chiral stationary phases can be used in SFC to separate enantiomers.[19][21]
Experimental Protocol
1. Sample Preparation:
-
Dissolve the lipid sample in a suitable solvent (e.g., chloroform, hexane) to an appropriate concentration.
-
Filter the sample through a 0.2 µm filter.
2. SFC System and Conditions:
-
SFC System: An analytical SFC system coupled to a mass spectrometer (SFC-MS).
-
Column: A variety of columns can be used, including C18, cyano, and chiral columns (e.g., CHIRALPAK® IG-U) for enantiomeric separations.[18][19]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or acetonitrile.[19][20] A gradient of the modifier is typically used.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 1-4 mL/min.
-
Backpressure and Temperature: These parameters are carefully controlled to maintain the supercritical state of the mobile phase and optimize separation.
-
Detector: MS is the detector of choice for SFC, providing both sensitivity and structural information.
Data Presentation: SFC Separation of TAG Isomers
| Isomer Type | Column | Mobile Phase Modifier | Analysis Time | Outcome | Reference |
| Regioisomers & Enantiomers (sn-POO, OPO, OOP) | CHIRALPAK® IG-U | Acetonitrile/Methanol | 40 min | Simultaneous separation | [19] |
| Diglyceride Isomers (1,2 vs 1,3) | C18 or CN | Shallow gradient | < 15 min | Baseline separation | [18] |
| General Triglycerides | C18 | Methanol | 13 min | Separation by carbon number and saturation | [18] |
Experimental Workflow: SFC for Isomer Separation
Caption: Workflow for the separation of TAG isomers by SFC-MS.
Method Selection and Conclusion
The choice of the most appropriate HPLC method for TAG isomer separation depends on the specific analytical goal.
Caption: Logical workflow for selecting an HPLC method for TAG isomer analysis.
-
NARP-HPLC is well-suited for the separation of regioisomers, particularly when coupled with mass spectrometry for confident identification.[1]
-
Silver-ion HPLC is the method of choice for separating isomers based on the degree and type of unsaturation.[1]
-
SFC offers a significant speed advantage and is particularly powerful for chiral separations to resolve enantiomers when the appropriate stationary phase is used.[18][19]
For a comprehensive analysis of complex lipid samples, a multi-dimensional approach combining these techniques can be highly effective.[1][23] The detailed protocols and data provided in these application notes serve as a starting point for researchers to develop and optimize methods for their specific triglyceride isomer separation challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective separation of isomeric triacylglycerols by reversed-phase high-performance liquid chromatography: stationary phase and mobile phase effects. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. scribd.com [scribd.com]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utupub.fi [utupub.fi]
- 11. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. shimadzu.com [shimadzu.com]
- 23. TAG molecular species | Cyberlipid [cyberlipid.gerli.com]
Application Note: Mass Spectrometry Fragmentation Analysis of 1,2-Distearoyl-3-arachidoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triacylglycerols (TGs) are a major class of lipids that play a crucial role in energy storage and cellular metabolism.[1] The detailed structural characterization of individual TG molecular species is essential for understanding their biological functions and for various applications in food science and drug development. 1,2-Distearoyl-3-arachidoyl-rac-glycerol (TG 18:0/18:0/20:0) is a mixed-acid triacylglycerol containing two stearic acid (18:0) moieties and one arachidic acid (20:0) moiety. Mass spectrometry is a powerful analytical technique for the structural elucidation of triacylglycerols.[2][3] This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, along with experimental protocols for its analysis.
The fragmentation of triacylglycerols in mass spectrometry is highly dependent on the ionization method and the type of adduct formed.[2][4] Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[4] ESI typically forms adduct ions such as [M+Na]⁺, [M+NH₄]⁺, or [M+Li]⁺, which can then be subjected to collision-induced dissociation (CID) to elicit structurally informative fragment ions.[4][5] The primary fragmentation pathway for triacylglycerols involves the neutral loss of their constituent fatty acids, resulting in the formation of diacylglycerol-like fragment ions.[6] The relative abundance of these fragment ions can provide insights into the stereospecific positioning of the fatty acyl chains on the glycerol backbone.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound will primarily involve the neutral loss of stearic acid (C18H36O2; MW = 284.48 g/mol ) and arachidic acid (C20H40O2; MW = 312.53 g/mol ). The precursor ion will vary depending on the ionization conditions. For this application note, we will consider the sodiated adduct [M+Na]⁺.
Molecular Profile of this compound:
-
Chemical Formula: C59H114O6
-
Molecular Weight: 947.55 g/mol
-
Structure: A glycerol backbone esterified with two stearic acid molecules at the sn-1 and sn-2 positions and one arachidic acid molecule at the sn-3 position.
Table 1: Predicted Fragment Ions for [M+Na]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion | Description | Predicted m/z | Predicted Relative Abundance |
| 970.55 | [M+Na - C18H36O2]⁺ | Neutral loss of Stearic Acid | 686.07 | High |
| 970.55 | [M+Na - C20H40O2]⁺ | Neutral loss of Arachidic Acid | 658.02 | Moderate |
| 970.55 | [C18H35O]⁺ | Stearoyl Cation | 267.27 | Low |
| 970.55 | [C20H39O]⁺ | Arachidoyl Cation | 295.30 | Low |
| 686.07 | [M+Na - C18H36O2 - C18H36O2]⁺ | Sequential loss of two Stearic Acids | 401.59 | Low |
| 686.07 | [M+Na - C18H36O2 - C20H40O2]⁺ | Sequential loss of Stearic and Arachidic Acids | 373.54 | Low |
| 658.02 | [M+Na - C20H40O2 - C18H36O2]⁺ | Sequential loss of Arachidic and Stearic Acids | 373.54 | Low |
Note: The relative abundance of the fragment ions corresponding to the neutral loss of the fatty acid from the sn-2 position is generally lower than that from the sn-1/3 positions.
Experimental Protocols
Protocol 1: Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 2:1 (v/v) mixture of chloroform and methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol containing 5 mM sodium acetate to promote the formation of [M+Na]⁺ adducts.
Protocol 2: Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.[7]
-
Ionization Mode: Positive ion mode.
-
Infusion: Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS1 Parameters:
-
Scan Range: m/z 200-1200
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
MS/MS Parameters (Collision-Induced Dissociation):
-
Precursor Ion Selection: Isolate the [M+Na]⁺ ion (m/z 970.55) in the quadrupole.
-
Collision Energy: Apply a collision energy ramp (e.g., 20-40 eV) to induce fragmentation.
-
Collision Gas: Argon at a pressure of approximately 1-2 mTorr.
-
Product Ion Scan Range: m/z 50-1000
-
Visualizations
Fragmentation Pathway
Caption: Fragmentation pathway of [M+Na]⁺ of this compound.
Experimental Workflow
Caption: A generalized workflow for the mass spectrometric analysis of triacylglycerols.[4]
Conclusion
The mass spectrometric analysis of this compound, particularly through ESI-MS/MS of its sodiated adduct, provides a clear fragmentation pattern characterized by the neutral losses of its constituent fatty acids. The identification of the precursor ion and the resulting diacylglycerol-like fragment ions allows for the confident structural confirmation of this triacylglycerol. The provided experimental protocol offers a robust starting point for researchers aiming to analyze this and similar lipid molecules. The careful interpretation of the relative intensities of fragment ions can further provide valuable information regarding the specific arrangement of fatty acids on the glycerol backbone.
References
- 1. Human Metabolome Database: Showing metabocard for TG(18:0/18:0/18:0) (HMDB0005393) [hmdb.ca]
- 2. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization [mdpi.com]
- 6. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Triglyceride TG(18:0/18:0/20:0) in Butterfat
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of the specific triglyceride TG(18:0/18:0/20:0) (Glycerol tristearate/arachidate) in butterfat. The methodology leverages lipid extraction followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique for the analysis of complex lipid mixtures. This protocol is intended to provide a robust framework for researchers in food science, nutrition, and drug development for the accurate determination of specific triglyceride species in complex matrices.
Introduction
Butterfat is a highly complex natural fat, primarily composed of a diverse range of triacylglycerols (TAGs), which account for approximately 98% of the total fat content.[1] These TAGs vary in their fatty acid composition, including chain length, degree of saturation, and positional distribution on the glycerol backbone. The specific composition of these triglycerides influences the physical, chemical, and nutritional properties of butter and dairy products.
The triglyceride TG(18:0/18:0/20:0) consists of two stearic acid (18:0) molecules and one arachidic acid (20:0) molecule esterified to a glycerol backbone. While not one of the most abundant triglycerides in bovine milk fat, its quantification can be of interest for understanding lipid metabolism, authenticating food products, or for specific applications in drug development where lipid composition is critical. This protocol outlines a comprehensive workflow for the accurate quantification of TG(18:0/18:0/20:0) in butterfat samples.
Experimental Workflow
Figure 1: Experimental workflow for the quantification of TG(18:0/18:0/20:0) in butterfat.
Experimental Protocols
Lipid Extraction from Butterfat (Folch Method)
This protocol is adapted from established methods for lipid extraction from dairy products.[2]
Materials:
-
Butter sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge tubes (glass, with PTFE-lined caps)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Weigh approximately 100 mg of the butter sample into a glass centrifuge tube.
-
Add 2 mL of chloroform and 1 mL of methanol to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid solubilization.
-
Add 1 mL of 0.9% NaCl solution to the mixture.
-
Vortex again for 1 minute to induce phase separation.
-
Centrifuge the sample at 2,000 x g for 10 minutes to achieve a clear separation of the layers.
-
Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract can be stored at -20°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Materials:
-
Dried lipid extract
-
Internal Standard (IS): TG(17:0/17:0/17:0) (Tripentadecanoin) stock solution (1 mg/mL in isopropanol)
-
Isopropanol:Acetonitrile:Water (45:45:10, v/v/v) as reconstitution solvent
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of the reconstitution solvent.
-
Spike the reconstituted sample with the internal standard to a final concentration of 10 µg/mL.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
HPLC Conditions:
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-100% B
-
15-20 min: 100% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TG(18:0/18:0/20:0) (Analyte): Monitor for the precursor ion [M+NH4]+ and characteristic product ions resulting from the neutral loss of one of the fatty acid chains.
-
TG(17:0/17:0/17:0) (Internal Standard): Monitor for the precursor ion [M+NH4]+ and a characteristic product ion.
-
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
Calibration Curve
A calibration curve should be prepared using a certified standard of TG(18:0/18:0/20:0) at a minimum of five concentration levels, each containing the internal standard at a constant concentration.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Insert Value |
| 0.5 | Insert Value |
| 1.0 | Insert Value |
| 5.0 | Insert Value |
| 10.0 | Insert Value |
| 20.0 | Insert Value |
Quantitative Data Summary
The concentration of TG(18:0/18:0/20:0) in the butterfat samples can be calculated from the linear regression of the calibration curve.
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | Concentration in Butterfat (mg/g) |
| Butterfat Sample 1 | Insert Value | Insert Value | Insert Value |
| Butterfat Sample 2 | Insert Value | Insert Value | Insert Value |
| Butterfat Sample 3 | Insert Value | Insert Value | Insert Value |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the quantification process, from sample to result.
Figure 2: Logical relationship for the quantification of TG(18:0/18:0/20:0).
Discussion
The described HPLC-MS/MS method provides a selective and sensitive approach for the quantification of TG(18:0/18:0/20:0) in the complex matrix of butterfat. The use of a C18 reversed-phase column allows for the separation of triglycerides based on their carbon number and degree of unsaturation. Tandem mass spectrometry in MRM mode ensures high specificity by monitoring for a specific precursor-to-product ion transition for both the analyte and the internal standard, minimizing interferences from other lipid species.
The choice of an appropriate internal standard is crucial for accurate quantification. TG(17:0/17:0/17:0) is a suitable choice as it is a triglyceride with an odd-numbered fatty acid chain, which is not naturally abundant in butterfat, and its chemical properties are similar to the analyte of interest, ensuring comparable extraction efficiency and ionization response.
For method validation, it is recommended to assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (intraday and interday variability) according to established analytical guidelines.
Conclusion
This application note provides a detailed protocol for the quantification of TG(18:0/18:0/20:0) in butterfat using a robust and reliable HPLC-MS/MS method. The provided workflow, from sample preparation to data analysis, can be readily implemented in a laboratory setting for routine analysis or for more specialized research applications. The clear data presentation format allows for easy comparison of results. This protocol serves as a valuable resource for researchers in various scientific disciplines requiring accurate lipid analysis.
References
Application of 1,2-Distearoyl-3-arachidoyl-rac-glycerol in lipidomics research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-arachidoyl-rac-glycerol, a triacylglycerol (TG) with the notation TG(18:0/18:0/20:4), is a specific lipid molecule that has garnered increasing interest in the field of lipidomics. Its unique structure, containing two saturated stearic acid chains and one polyunsaturated arachidonic acid chain, positions it as a valuable tool for researchers. This document provides detailed application notes and experimental protocols for the utilization of TG(18:0/18:0/20:4) in lipidomics research, with a focus on its role as an internal standard and its biological relevance in various disease states.
Applications in Lipidomics
Internal Standard for Quantitative Mass Spectrometry
Due to its well-defined structure and mass, this compound is an excellent candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1] The addition of a known quantity of this synthetic triglyceride to biological samples at the beginning of the sample preparation process allows for the accurate quantification of other endogenous lipids. It helps to correct for variations in extraction efficiency, sample handling, and instrument response, thereby improving the precision and reliability of quantitative data.[2]
Biomarker Discovery
Alterations in the levels of specific triglycerides, including those containing arachidonic acid, have been associated with various pathological conditions. Studies have identified changes in the profile of TG(18:0/18:0/20:4) and similar triglycerides in metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as in cardiovascular diseases and viral infections.[3][4] As such, the accurate measurement of this lipid can contribute to the discovery and validation of novel disease biomarkers.
Elucidation of Lipid Metabolism Pathways
As a complex triglyceride, TG(18:0/18:0/20:4) is an integral component of lipid metabolism. It is synthesized through the esterification of fatty acids to a glycerol backbone and is involved in lipid storage and transport.[5] Studying the dynamics of its synthesis, breakdown by lipases, and incorporation into lipoproteins can provide valuable insights into the intricate pathways of lipid metabolism and how they are perturbed in disease.
Data Presentation
The following table summarizes the key physicochemical and mass spectrometry data for this compound, which is essential for its use as an internal standard.
| Parameter | Value |
| Chemical Formula | C59H110O6 |
| Molecular Weight | 919.5 g/mol |
| Monoisotopic Mass | 918.829 g/mol |
| Precursor Ion (Ammonium Adduct) [M+NH4]+ | m/z 936.866 |
| Product Ion from Neutral Loss of Stearic Acid (C18:0) | m/z 635.5 |
| Product Ion from Neutral Loss of Arachidonic Acid (C20:4) | m/z 615.5 |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using this compound as an Internal Standard
This protocol describes a modified Folch method for the extraction of total lipids from plasma, incorporating TG(18:0/18:0/20:4) as an internal standard.
Materials:
-
Plasma samples
-
This compound internal standard solution (1 mg/mL in chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 15 mL glass centrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the 1 mg/mL this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Incubate at room temperature for 30 minutes.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).
Protocol 2: Quantitative Analysis of Triglycerides by LC-MS/MS
This protocol outlines a general method for the quantitative analysis of triglycerides using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr
-
MRM Transitions: The precursor ion is typically the ammonium adduct [M+NH4]+. The product ions are generated from the neutral loss of one of the fatty acid chains.[6] A list of potential MRM transitions for various triglycerides should be created.
MRM Transitions Table (Example):
| Analyte | Precursor Ion [M+NH4]+ (m/z) | Product Ion (m/z) | Neutral Loss |
| TG(18:0/18:0/20:4) (IS) | 936.9 | 635.5 | Stearic Acid |
| TG(16:0/18:1/18:2) | 874.8 | 617.5 | Palmitic Acid |
| TG(18:0/18:1/18:1) | 904.8 | 621.5 | Stearic Acid |
| TG(18:1/18:2/20:4) | 898.8 | 597.5 | Oleic Acid |
Data Analysis:
-
Create a calibration curve using a series of dilutions of a standard mix of triglycerides with a fixed concentration of the internal standard.
-
For each analyte, calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the concentration of the analyte to generate the calibration curve.
-
Determine the concentration of the analytes in the biological samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Triglyceride Metabolism Pathway
Caption: Biosynthesis and breakdown of triglycerides.
Lipidomics Experimental Workflow
Caption: Workflow for quantitative lipidomics.
References
- 1. Change in fatty acid composition of plasma triglyceride caused by a 2 week comprehensive risk management for diabetes: A prospective observational study of type 2 diabetes patients with supercritical fluid chromatography/mass spectrometry‐based semi‐target lipidomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated Multi-Omics Analysis Reveals the Regulatory Mechanism of Peanut Skin Procyanidins on Lipid Metabolism in High-Fat-Diet-Induced Obese Mice [mdpi.com]
- 4. Accurate Determination of Circulatory Lipids Using a Combination of HILIC-MRM and RPLC-PRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for TG(18:0/18:0/20:4(8Z,11Z,14Z,17Z)) (HMDB0044771) [hmdb.ca]
- 6. lcms.cz [lcms.cz]
Application Note: High-Throughput Analysis of Complex Triglyceride Mixtures in Human Serum by LC-MS/MS
Introduction
Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The composition of TG molecular species can provide valuable insights into various physiological and pathological states, making their detailed analysis essential in biomedical research and drug development. This application note describes a robust and high-throughput method for the semi-quantitative analysis of a wide range of triglyceride species in human serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a rapid protein precipitation step followed by reversed-phase chromatography and detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Key Features:
-
Comprehensive Coverage: Analysis of over 50 triglyceride combinations based on total carbon number and double bond equivalents.
-
High Throughput: A single analytical run is under fifteen minutes, allowing for the analysis of large sample sets.
-
Structural Information: The use of MRM provides structural information based on the neutral loss of specific fatty acid residues.
-
Versatility: The generic LC-MS configuration can be adapted for the analysis of other lipid classes.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of triglycerides from sample collection to data analysis.
Caption: Experimental workflow for triglyceride analysis.
Protocols
1. Sample Preparation
This protocol details the steps for extracting triglycerides from human serum samples.
-
Protein Precipitation: To 50 µL of human serum in a microcentrifuge tube, add 200 µL of cold isopropanol.
-
Vortexing: Vortex the mixture vigorously for 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 25,000 x g for 3 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dilution: Dilute the supernatant 1:1 with deionized water and mix thoroughly.
-
Transfer to Autosampler Vial: Transfer the final diluted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
This protocol outlines the instrumental parameters for the chromatographic separation and mass spectrometric detection of triglycerides.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| System | UPLC System |
| Column | C18 Column (e.g., 50 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | Isopropanol/Acetonitrile (80:20, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 2 µL |
| Gradient | See Table 1 |
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
| 0.00 | 90 |
| 4.00 | 98 |
| 6.00 | 98 |
| 6.10 | 90 |
| 11.00 | 90 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.0 kV |
| Ion Source Temperature | 150 °C |
| Desolvation Temperature | 650 °C |
| Cone Gas Flow | 50 L/hr |
| Cone Voltage | 35 V |
| Collision Energy | 20 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Triglycerides are detected as their ammonium adducts [M+NH4]+ in the precursor ion scan. Fragmentation via collision-induced dissociation results in the neutral loss of one of the fatty acid chains. By monitoring these specific neutral loss transitions, individual triglyceride species can be identified and quantified.[1]
Table 2: Example MRM Transitions for Triglyceride Analysis
| Triglyceride (NC:DB) | Precursor Ion (m/z) | Product Ion (m/z) - Neutral Loss of Fatty Acid |
| TG(48:0) | 826.8 | 553.5 (C16:0), 525.5 (C18:0) |
| TG(50:1) | 852.8 | 577.5 (C16:0), 551.5 (C18:1) |
| TG(50:2) | 850.8 | 575.5 (C16:0), 549.5 (C18:2) |
| TG(52:1) | 880.8 | 605.5 (C16:0), 579.5 (C18:1) |
| TG(52:2) | 878.8 | 603.5 (C16:0), 577.5 (C18:2) |
| TG(52:3) | 876.8 | 601.5 (C16:0), 575.5 (C18:3) |
| TG(54:2) | 906.9 | 631.6 (C16:0), 605.6 (C18:2) |
| TG(54:3) | 904.9 | 629.6 (C16:0), 603.6 (C18:3) |
| TG(54:4) | 902.9 | 627.6 (C16:0), 601.6 (C18:4) |
NC = Total number of carbons in the fatty acid chains, DB = Total number of double bonds in the fatty acid chains.
Logical Relationship of Triglyceride Fragmentation
The following diagram illustrates the fragmentation pattern of a triglyceride ammonium adduct in the mass spectrometer, leading to the characteristic neutral loss of a fatty acid.
Caption: Triglyceride fragmentation in MS/MS.
Conclusion
The described LC-MS/MS method provides a rapid and reliable approach for the semi-quantitative analysis of complex triglyceride mixtures in human serum. The simple sample preparation protocol and short chromatographic run time make it suitable for high-throughput applications in clinical research and drug development. The use of MRM allows for the specific detection and characterization of numerous triglyceride species, offering valuable insights into lipid metabolism.
References
Application Note and Protocol: Creating Calibration Curves with 1,2-Distearoyl-3-arachidoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for creating calibration curves for the accurate quantification of 1,2-Distearoyl-3-arachidoyl-rac-glycerol using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction
This compound is a triacylglycerol containing two stearic acid moieties at the sn-1 and sn-2 positions and one arachidic acid moiety at the sn-3 position.[1] Accurate quantification of specific triglycerides is crucial in various fields, including lipidomics, food science, and pharmaceutical development, for understanding metabolic pathways, product formulation, and disease biomarker discovery.[2][3] This protocol details a reliable method for establishing a calibration curve to enable precise measurement of this molecule in various samples.
Principle of the Method
The quantification of this compound is achieved using reverse-phase HPLC for chromatographic separation, followed by detection using tandem mass spectrometry (MS/MS). The HPLC separates lipids based on their hydrophobicity. The MS/MS analysis provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. A calibration curve is constructed by analyzing a series of standards with known concentrations to establish the relationship between the instrument response (e.g., peak area) and the concentration of the analyte.
Materials and Reagents
-
This compound standard (≥98% purity)[1]
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Volumetric flasks (various sizes)
-
Calibrated pipettes and tips
-
HPLC vials with inserts
-
Analytical balance
Experimental Protocols
-
Accurately weigh approximately 10 mg of this compound standard using an analytical balance.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in chloroform to create a stock solution of 1 mg/mL.[1]
-
Ensure the standard is completely dissolved by vortexing.
-
Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation.
A serial dilution of the stock solution is performed to create a set of calibration standards. At least five concentration levels are recommended for a robust calibration curve.[4]
Table 1: Preparation of Calibration Standards
| Standard Level | Concentration (µg/mL) | Volume of Stock/Previous Standard (µL) | Diluent (Methanol/Isopropanol) Volume (µL) |
| 1 | 100 | 100 µL of 1 mg/mL Stock | 900 µL |
| 2 | 50 | 500 µL of Standard 1 | 500 µL |
| 3 | 25 | 500 µL of Standard 2 | 500 µL |
| 4 | 10 | 400 µL of Standard 3 | 600 µL |
| 5 | 5 | 500 µL of Standard 4 | 500 µL |
| 6 | 1 | 200 µL of Standard 5 | 800 µL |
| Blank | 0 | 0 | 1000 µL |
Note: The choice of diluent should be compatible with the initial mobile phase of the HPLC method.
The following are typical starting conditions and may require optimization based on the specific instrumentation used.
Table 2: HPLC-MS/MS Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 10:90, v/v) with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 100% B over 10 min, hold for 5 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (M+NH4)+ | m/z 937.9 (Calculated for C59H114O6 + NH4+) |
| Product Ions | Specific fragment ions (e.g., neutral loss of fatty acids) |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[2][5] |
-
Inject the prepared calibration standards, starting with the blank and proceeding from the lowest to the highest concentration.
-
Acquire the data using the instrument's software.
-
Integrate the peak area corresponding to the this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area (y-axis) against the concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is desirable.
Data Presentation
The results of the calibration curve analysis should be summarized in a table for clarity.
Table 3: Calibration Curve Data
| Standard Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 1 | Example: 15,000 |
| 2 | 5 | Example: 75,000 |
| 3 | 10 | Example: 152,000 |
| 4 | 25 | Example: 378,000 |
| 5 | 50 | Example: 755,000 |
| 6 | 100 | Example: 1,510,000 |
| Linear Regression | Equation: y = 15100x - 1000 | R²: 0.9995 |
Note: The peak area values are illustrative and will vary depending on the instrument's sensitivity.
Mandatory Visualizations
Caption: Experimental workflow for calibration standard preparation and analysis.
Caption: Logical workflow for data processing and calibration curve generation.
Conclusion
This application note provides a comprehensive protocol for creating a reliable calibration curve for the quantification of this compound using HPLC-MS/MS. Adherence to this protocol will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their analytical studies.
References
Application Notes and Protocols: 1,2-Distearoyl-3-arachidoyl-rac-glycerol in Model Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Distearoyl-3-arachidoyl-rac-glycerol is an asymmetric, saturated triacylglycerol (TAG) of significant interest in the study of model membranes. Its unique structure, featuring two stearic acid (C18:0) chains at the sn-1 and sn-2 positions and an arachidic acid (C20:0) chain at the sn-3 position, provides a valuable tool for investigating the influence of neutral lipids on the biophysical properties of phospholipid bilayers. Triacylglycerols are the primary components of lipid droplets and play a crucial role in cellular energy storage and lipid homeostasis. In model membranes, even at low concentrations, they can significantly impact membrane fluidity, phase behavior, and the formation of lipid domains.
These application notes provide a comprehensive overview of the use of this compound in creating and characterizing model membranes, offering detailed protocols for key experimental techniques.
Physicochemical Properties
The long, saturated acyl chains of this compound dictate its physical properties and its behavior within a phospholipid bilayer.
| Property | Value | Reference |
| Molecular Formula | C59H114O6 | [1] |
| Molecular Weight | 919.5 g/mol | [1] |
| Physical Form | Solid at room temperature | [1] |
| Solubility | Soluble in chloroform | [1] |
| Predicted Behavior in Membranes | Low solubility in phospholipid bilayers, expected to increase membrane order and rigidity due to its saturated acyl chains. | [2][3] |
Applications in Model Membrane Studies
The incorporation of this compound into model membranes allows for the investigation of several key aspects of membrane biology:
-
Influence on Membrane Phase Behavior and Domain Formation: Due to its high melting temperature and saturated acyl chains, this TAG is expected to preferentially partition into more ordered lipid domains or to induce the formation of such domains. Its presence can alter the phase transition temperature of the host lipid bilayer.
-
Lipid Droplet Biogenesis: At concentrations exceeding its limited solubility in the phospholipid bilayer (typically around 2-3 mol%), this compound is predicted to form nanometer- to micrometer-sized lenses or "blisters" within the hydrophobic core of the bilayer.[2] This phenomenon serves as a valuable in vitro model for the initial stages of cellular lipid droplet formation from the endoplasmic reticulum.[3]
-
Modulation of Membrane Mechanical Properties: The accumulation of this rigid TAG within the bilayer is expected to increase membrane thickness and decrease its fluidity, thereby affecting its mechanical properties such as bending rigidity and permeability.
-
Interaction with Membrane Proteins: By altering the physical state of the lipid bilayer, this compound can indirectly influence the conformation, activity, and oligomerization of embedded membrane proteins.
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing this compound by Thin-Film Hydration and Extrusion
This protocol describes the preparation of LUVs with a defined size, incorporating this compound into a primary phospholipid matrix, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).
Materials:
-
This compound
-
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Chloroform/Methanol (2:1, v/v)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Methodology:
-
Lipid Film Preparation:
-
Prepare stock solutions of DPPC and this compound in chloroform/methanol.
-
In a round-bottom flask, combine the desired molar ratios of the lipids. A typical starting point would be to test 1, 2, and 5 mol% of the TAG relative to DPPC.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature well above the main phase transition temperature (Tm) of DPPC (41°C), for instance, to 60°C.
-
Add the warm buffer to the lipid film to achieve a final lipid concentration of 1-5 mg/mL.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This process should be carried out at a temperature above the Tm of DPPC.
-
-
Extrusion:
-
Equilibrate the mini-extruder and syringes to the same temperature as the hydration buffer (60°C).
-
Load the MLV suspension into one of the syringes.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Pass the lipid suspension through the membrane 11-21 times. This will produce a translucent suspension of LUVs with a relatively uniform size distribution.
-
-
Storage:
-
Store the LUV suspension at a temperature above the Tm of the primary phospholipid to prevent aggregation and fusion, or use immediately for characterization.
-
Protocol 2: Characterization of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to measure the thermotropic phase behavior of lipid bilayers. The incorporation of this compound is expected to alter the main phase transition of the host phospholipid.
Materials:
-
LUV suspension (from Protocol 1)
-
Reference buffer (the same buffer used for hydration)
-
Differential Scanning Calorimeter
Methodology:
-
Sample Preparation:
-
Accurately pipette a known volume of the LUV suspension into a DSC sample pan.
-
Pipette the same volume of the reference buffer into a reference pan.
-
Seal both pans hermetically.
-
-
DSC Measurement:
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature below the expected pre-transition of the host lipid (e.g., 20°C for DPPC).
-
Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the main transition (e.g., 70°C).
-
Perform at least two heating and cooling cycles to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the thermogram to determine the pre-transition (Tp) and main transition (Tm) temperatures and the enthalpy of the transitions (ΔH).
-
Compare the thermograms of pure DPPC LUVs with those containing different concentrations of this compound.
-
Expected Results:
The inclusion of the highly saturated TAG is expected to broaden the main phase transition and potentially shift the Tm to a higher temperature, indicating an increase in the thermal stability of the gel phase. At higher concentrations, a separate, high-temperature melting peak corresponding to the TAG-rich domains or lenses might be observable.
| Sample Composition | Expected Tm (°C) | Expected Effect on Transition |
| Pure DPPC | ~41°C | Sharp main transition |
| DPPC + 1 mol% TAG | Slightly > 41°C | Broadened transition |
| DPPC + 5 mol% TAG | Noticeably > 41°C | Significantly broadened transition, possible appearance of a high-temperature shoulder or separate peak |
Protocol 3: Visualization of Lipid Domains by Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)
GUVs are large enough to be observed with a light microscope, making them an excellent model system to visualize the formation of lipid domains induced by this compound.
Materials:
-
Lipids for GUV formation (e.g., a mixture of DPPC, DOPC, and cholesterol to create phase-separated vesicles)
-
This compound
-
Fluorescent lipid probe that partitions into the liquid-disordered phase (e.g., NBD-PE)
-
Indium tin oxide (ITO) coated glass slides
-
GUV formation chamber
-
Function generator
-
Fluorescence microscope with appropriate filter sets
Methodology:
-
Lipid Film Preparation:
-
Prepare a lipid mixture in chloroform containing, for example, DPPC:DOPC:Cholesterol (40:40:20 molar ratio), 1-2 mol% this compound, and 0.5 mol% NBD-PE.
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto two ITO-coated glass slides and spread it evenly.
-
Dry the slides under a gentle stream of nitrogen and then under vacuum for at least 1 hour.
-
-
GUV Formation by Electroformation:
-
Assemble the GUV chamber using the two ITO slides with the lipid films facing each other, separated by a silicone spacer.
-
Fill the chamber with a swelling solution (e.g., 300 mM sucrose).
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at a temperature above the Tm of all lipid components (e.g., 60°C).
-
Reduce the frequency to 2 Hz for 30 minutes to detach the vesicles from the slides.
-
-
Microscopy:
-
Carefully collect the GUV suspension from the chamber.
-
Transfer a small aliquot to a microscope slide for observation.
-
Image the vesicles using both phase contrast and fluorescence microscopy.
-
Expected Results:
In phase-separated GUVs, the fluorescent probe NBD-PE will preferentially partition into the liquid-disordered (Ld) phase, which will appear fluorescent. The liquid-ordered (Lo) phase, enriched in DPPC and cholesterol, will appear dark. The introduction of this compound is expected to either enlarge the Lo domains or form its own distinct, non-fluorescent domains within the bilayer. At higher concentrations, visible lenses or inclusions may be observed within the GUVs.
Signaling Pathways and Logical Relationships
While this compound is not a direct signaling molecule in the same way as diacylglycerol (DAG), its presence within the membrane can have significant downstream effects on cellular processes that are influenced by the biophysical properties of the membrane. The following diagram illustrates the logical relationships between the incorporation of this TAG and its potential effects on membrane-dependent functions.
This diagram shows that at low concentrations, the TAG alters the bulk properties of the bilayer, such as order and fluidity. If its solubility limit is exceeded, it forms distinct lenses, which can induce local membrane curvature and serve as a model for lipid droplet formation. Both pathways can ultimately modulate the function and localization of membrane-associated proteins.
References
Application Notes and Protocols for Shotgun Lipidomics-Based Identification of Triglyceride Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shotgun lipidomics is a powerful high-throughput technique for the comprehensive analysis of lipids, including triglycerides (TGs), directly from biological extracts without the need for prior chromatographic separation.[1][2] This approach relies on direct infusion of the lipid extract into a mass spectrometer and utilizes specific tandem mass spectrometry (MS/MS) scan modes to identify and quantify individual lipid species.[3] For triglyceride analysis, neutral loss scanning is a commonly employed technique that identifies the fatty acid constituents of TGs based on the characteristic loss of each fatty acid from the precursor ion upon collision-induced dissociation.[4] This application note provides a detailed protocol for the identification and semi-quantitative analysis of triglyceride species from human plasma using a shotgun lipidomics workflow.
Experimental Workflow
The overall workflow for shotgun lipidomics-based triglyceride analysis consists of several key stages, from sample preparation to data analysis and interpretation. A schematic of this workflow is presented below.
Caption: Shotgun lipidomics workflow for triglyceride analysis.
Experimental Protocols
Lipid Extraction using Methyl-tert-butyl Ether (MTBE)
This protocol is adapted from established methods for efficient lipid extraction from plasma.
Materials:
-
Human plasma
-
Internal standard solution (e.g., tri-C17:1 triglyceride in methanol)
-
Methanol (MeOH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 20 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma.
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 800 µL of MTBE and vortex for 1 minute.
-
Incubate the mixture at room temperature for 30 minutes with gentle shaking.
-
Add 200 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase (approximately 600 µL) and transfer it to a new tube.
-
Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Store the dried lipid extract at -80°C until analysis.
Mass Spectrometry Analysis
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with a nano-electrospray ionization (nano-ESI) source is recommended.
Sample Preparation for Infusion:
-
Reconstitute the dried lipid extract in 100 µL of infusion solvent (e.g., methanol/chloroform 1:1, v/v containing 7.5 mM ammonium acetate).
-
Vortex thoroughly to ensure complete dissolution of the lipids.
Infusion and MS Parameters:
-
Infuse the sample directly into the mass spectrometer using the nano-ESI source at a flow rate of 1-2 µL/min.
-
Acquire data in positive ion mode.
-
Perform a series of neutral loss scans corresponding to the masses of common fatty acids. The neutral loss is calculated as the mass of the fatty acid plus the mass of the adduct (e.g., NH3 for ammoniated adducts).
Table 1: Optimized Mass Spectrometry Parameters for Triglyceride Neutral Loss Scanning
| Parameter | Value |
| Ionization Mode | Positive |
| Ion Source | Nano-electrospray (nano-ESI) |
| Capillary Voltage | 1.2 - 1.5 kV |
| Scan Type | Neutral Loss Scan |
| Scan Range | m/z 700-1000 |
| Collision Gas | Argon |
| Collision Energy | 25-45 eV (optimized for each fatty acid) |
Principle of Neutral Loss Scanning for Triglyceride Identification:
Triglycerides readily form ammoniated adducts ([M+NH4]+) in the presence of ammonium acetate. Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, these adducts fragment by losing one of their fatty acid chains as a neutral molecule (fatty acid + NH3). By scanning for specific neutral losses corresponding to the masses of different fatty acids, it is possible to selectively detect all triglycerides containing that particular fatty acid.
Caption: Principle of neutral loss scanning for triglyceride identification.
Table 2: Common Fatty Acid Neutral Losses for Triglyceride Analysis (as [M+NH4]+ adducts)
| Fatty Acid | Formula | Neutral Loss (Da) |
| Palmitic acid | 16:0 | 273.25 |
| Palmitoleic acid | 16:1 | 271.23 |
| Stearic acid | 18:0 | 301.28 |
| Oleic acid | 18:1 | 299.27 |
| Linoleic acid | 18:2 | 297.25 |
| Linolenic acid | 18:3 | 295.24 |
| Arachidonic acid | 20:4 | 321.25 |
| Eicosapentaenoic acid | 20:5 | 319.23 |
| Docosahexaenoic acid | 22:6 | 345.25 |
Data Presentation
The data obtained from the neutral loss scans can be processed to identify and relatively quantify the different triglyceride species present in the sample. The intensity of the signal for each triglyceride is normalized to the intensity of the internal standard to account for variations in sample preparation and instrument response.
Table 3: Representative Quantitative Data of Triglyceride Species in Human Plasma
The following table presents a representative profile of the major triglyceride species identified in a human plasma sample, with their relative abundance normalized to an internal standard.
| Triglyceride Species | Sum Composition | Relative Abundance (%) |
| TG(50:1) | 16:0/16:1/18:0 | 8.5 |
| TG(50:2) | 16:0/16:1/18:1 | 12.3 |
| TG(52:2) | 16:0/18:1/18:1 | 25.6 |
| TG(52:3) | 16:0/18:1/18:2 | 15.1 |
| TG(52:4) | 16:0/18:2/18:2 | 7.9 |
| TG(54:3) | 18:1/18:1/18:1 | 18.2 |
| TG(54:4) | 18:1/18:1/18:2 | 9.8 |
| TG(54:5) | 18:1/18:2/18:2 | 2.6 |
Note: The presented data is for illustrative purposes and the actual triglyceride profile can vary significantly between individuals and physiological states.
Data Analysis and Interpretation
-
Data Processing: Raw mass spectrometry data files are processed using specialized software. This involves peak picking, noise reduction, and alignment of the different neutral loss scans.
-
Triglyceride Identification: Triglyceride species are identified by correlating the precursor ion masses with the observed neutral losses of specific fatty acids. For example, a precursor ion at m/z 876.8 showing a neutral loss of 299.27 Da (oleic acid) would be identified as a triglyceride containing an 18:1 fatty acid. By combining the information from multiple neutral loss scans, the complete fatty acid composition of the triglyceride can be deduced.
-
Relative Quantification: The peak area or intensity of each identified triglyceride species is integrated and normalized to the peak area of the internal standard. This provides a relative quantification of each triglyceride species across different samples.
-
Data Reporting: The final results are typically presented in a table listing the identified triglyceride species, their sum composition (total number of carbons and double bonds in the fatty acid chains), and their relative abundance.
Conclusion
Shotgun lipidomics offers a rapid and robust method for the high-throughput analysis of triglyceride species in biological samples. The detailed protocols and data presentation guidelines provided in this application note will enable researchers, scientists, and drug development professionals to effectively implement this powerful technique for their specific research needs. The ability to obtain detailed triglyceride profiles can provide valuable insights into metabolic pathways, disease mechanisms, and the effects of therapeutic interventions.
References
- 1. dev-docs/source/FlowchartCreation.rst · 8227c87b2fc98e858465ae382e60908b710d1a17 · mantidproject / mantid · GitLab [code.ornl.gov]
- 2. youtube.com [youtube.com]
- 3. Mass spectrometry based shotgun lipidomics-a critical review from the technical point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Challenges in separating TG(18:0/18:0/20:0) from its isomers.
Welcome to the Technical Support Center for Triglyceride Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the separation and identification of complex triglyceride (TG) isomers, with a specific focus on the challenges associated with TG(18:0/18:0/20:0).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it so difficult to separate TG(18:0/18:0/20:0) from its isomers?
The primary challenge in separating TG(18:0/18:0/20:0) from its regioisomer, TG(18:0/20:0/18:0), lies in their remarkable structural similarity. Both isomers are composed of the same fatty acids: two stearic acids (18:0) and one arachidic acid (20:0). This results in identical molecular weights and very similar physicochemical properties, such as polarity and hydrophobicity, making their differentiation by conventional analytical techniques exceedingly difficult.[1]
The key difference is the position of the fatty acids on the glycerol backbone (sn-1, sn-2, and sn-3 positions). Standard chromatographic and mass spectrometric methods often lack the selectivity to resolve these subtle positional differences.[2]
Q2: We are observing co-elution of peaks in our HPLC analysis. How can we improve the separation of TG(18:0/18:0/20:0) and its isomers?
Co-elution is a common problem when analyzing triglyceride isomers.[3][4] Here are several strategies to enhance resolution in your High-Performance Liquid Chromatography (HPLC) method:
-
Column Selection:
-
Reverse-Phase (RP-HPLC): While standard C18 columns are widely used for lipid analysis, achieving separation of these specific isomers may require columns with different selectivities or longer column lengths to increase theoretical plates.[2][5] Separation in RP-HPLC is primarily based on the equivalent carbon number (ECN), which is identical for these isomers.[5][6]
-
Silver-Ion HPLC (Ag-HPLC): This technique is particularly effective for separating triglycerides based on the number and geometry of double bonds. However, for saturated triglycerides like TG(18:0/18:0/20:0) and its isomers, its utility is limited.[3]
-
Chiral Chromatography: If you need to separate enantiomers (e.g., sn-18:0/18:0/20:0 vs. sn-20:0/18:0/18:0), a chiral stationary phase is necessary. This is a highly specialized and challenging separation.[6][7]
-
-
Mobile Phase Optimization:
-
Careful adjustment of the solvent composition and gradient can subtly alter the interaction of the isomers with the stationary phase, potentially leading to improved separation. Experiment with different solvent systems, such as acetonitrile, isopropanol, and hexane mixtures.[4]
-
-
Temperature Control:
-
Column temperature can influence the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. Systematic optimization of the column temperature may improve resolution.[3]
-
Q3: Our mass spectrometry data shows identical m/z values for what we believe are different isomers. How can we use MS to differentiate TG(18:0/18:0/20:0) isomers?
Standard mass spectrometry will indeed show the same mass-to-charge ratio (m/z) for these isomers. Advanced MS techniques are required to distinguish them based on their fragmentation patterns:
-
Tandem Mass Spectrometry (MS/MS):
-
Collision-Induced Dissociation (CID): While CID can provide information about the fatty acid composition, distinguishing regioisomers is challenging due to similar fragmentation pathways.[2][8] The relative abundance of fragment ions corresponding to the neutral loss of fatty acids can sometimes provide clues about their position, but this is not always definitive.
-
Electron-Induced Dissociation (EID) and Electron Impact Excitation of Ions from Organics (EIEIO): These techniques can provide more detailed structural information by inducing fragmentation across the fatty acyl chains, which can help in assigning the position of the fatty acids on the glycerol backbone.[8][9]
-
Ultraviolet Photodissociation (UVPD) and Ozone-Induced Dissociation (OzID): These methods are powerful for localizing double bonds but are less informative for saturated triglycerides.[9]
-
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. The slightly different three-dimensional structures of the isomers can lead to different drift times, allowing for their separation before mass analysis.[2][5]
Troubleshooting Guide: Summary of Analytical Challenges and Solutions
| Problem | Potential Cause | Recommended Action |
| Poor or no separation of isomers in HPLC. | Identical Equivalent Carbon Number (ECN) and similar polarity. | Optimize mobile phase gradient and temperature. Consider using multiple columns in series or a column with a different stationary phase chemistry.[3][5] |
| Co-elution of peaks. | Insufficient column efficiency or selectivity. | Decrease flow rate, increase column length, or use a smaller particle size column. Fine-tune the mobile phase composition.[3][4] |
| Identical m/z in mass spectra. | Isomers have the same elemental composition. | Employ tandem MS techniques (e.g., EIEIO, CID with careful analysis of fragment ratios) or Ion Mobility-MS to differentiate based on fragmentation or ion mobility.[2][5][8] |
| Difficulty in identifying the exact position of fatty acids. | Fragmentation methods do not provide clear positional information. | Utilize advanced MS fragmentation techniques like EIEIO.[8] Consider derivatization methods that can stabilize fragment ions and provide more structural information. |
Experimental Protocols
Generalized Protocol for RP-HPLC-MS Analysis of Triglycerides
This protocol provides a starting point for the separation of TG(18:0/18:0/20:0) and its isomers. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Extract lipids from the sample using a standard method such as a modified Folch or Bligh-Dyer extraction.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the extract in a suitable solvent (e.g., 90:10 isopropanol:acetonitrile) for injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 30% B to 100% B over 20-40 minutes, followed by a hold at 100% B for 10 minutes, and then re-equilibration at 30% B. Note: The gradient steepness is a critical parameter to optimize for isomer separation.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40 - 60 °C. Note: Higher temperatures can improve peak shape but may reduce retention.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion: Monitor for the [M+NH4]+ or [M+Na]+ adduct of TG(18:0/18:0/20:0).
-
MS/MS Fragmentation: Use an appropriate collision energy to induce fragmentation. Acquire full scan MS and MS/MS spectra. For regioisomer differentiation, analyze the relative intensities of the diacylglycerol-like fragment ions resulting from the neutral loss of each fatty acid.
-
Visualizations
References
- 1. Lipid Isomer Separation Challenges → Area → Sustainability [esg.sustainability-directory.com]
- 2. utupub.fi [utupub.fi]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Triglyceride Analysis by ESI-MS
Welcome to the technical support center for improving the ionization efficiency of triglycerides in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of triglycerides.
Issue: Low Signal Intensity or Poor Ionization of Triglycerides
Question: My triglyceride signal is very low. How can I improve its ionization efficiency?
Answer:
Triglycerides are nonpolar lipids and often exhibit poor ionization efficiency in ESI-MS. To enhance the signal intensity, consider the following strategies:
-
Promote Adduct Formation: Triglycerides readily form adducts with cations, which significantly improves their ionization.[1][2][3]
-
Ammonium Adducts [M+NH4]+: This is the most common and often recommended approach for LC-MS methods.[4][5] Add ammonium formate or ammonium acetate to your mobile phase at a concentration of 5-20 mM.[4][6]
-
Sodium Adducts [M+Na]+: Sodium adducts can also produce strong signals.[1] However, be aware that sodium is ubiquitous and can lead to complex spectra if not controlled. If desired, you can add sodium acetate to the mobile phase.
-
Lithium Adducts [M+Li]+: Lithium adducts are particularly useful for structural elucidation in shotgun lipidomics as they can provide more informative fragmentation patterns.[5][7]
-
-
Optimize Mobile Phase Composition: The choice of solvent can impact ionization efficiency.
-
Adjust ESI Source Parameters: Fine-tuning the ion source settings is crucial for maximizing the signal.
-
Spray Voltage: Optimize between 3.0 - 4.5 kV for a stable spray and maximum signal.[6]
-
Nebulizing and Drying Gas: These gases assist in desolvation. Typical flow rates are 1.5 - 3.0 L/min for nebulizing gas and 10 - 15 L/min for drying gas.[6]
-
Source Temperature: An optimal source temperature (e.g., 80°C) can aid in desolvation without causing excessive fragmentation.[8]
-
Question: I am observing significant in-source fragmentation of my triglycerides. What can I do to minimize this?
Answer:
In-source fragmentation can lead to misinterpretation of spectra and inaccurate quantification.[11][12][13] Here’s how to address it:
-
Lower Source Energy: High energy in the ion source is a primary cause of fragmentation.[6]
-
Reduce Cone/Fragmentor Voltage: Gradually decrease the cone or fragmentor voltage to find a balance between efficient ion transmission and minimal fragmentation.
-
Decrease Source Temperature: Lowering the source temperature can reduce thermal degradation of the triglycerides.
-
-
Optimize MS Parameters:
-
Systematically evaluate and optimize parameters like the tube lens and skimmer voltage to reduce in-source fragmentation.[13]
-
Question: My quantitative results for triglycerides are not reproducible. What could be the cause?
Answer:
Reproducibility issues in triglyceride quantification can stem from several factors:
-
Inconsistent Adduct Formation: The ratio of different adducts (e.g., [M+NH4]+, [M+Na]+) can vary between samples and affect quantification.[2] It is crucial to ensure consistent mobile phase composition and additive concentration. For accurate quantification, it is recommended to sum the intensities of all significant adducts for each triglyceride species.[2]
-
Ion Suppression: Co-eluting species from the sample matrix can suppress the ionization of triglycerides.[6]
-
Lack of Appropriate Internal Standards: To correct for variations in ionization and matrix effects, use a suitable internal standard. Ideally, use a stable isotope-labeled triglyceride that is not naturally present in your sample.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for triglyceride analysis?
A1: Positive electrospray ionization (ESI) is generally preferred for triglycerides as they readily form positive ions through adduct formation with cations like ammonium (NH4+), sodium (Na+), or lithium (Li+).[1][6]
Q2: Should I use LC-MS or shotgun lipidomics for my triglyceride analysis?
A2: The choice depends on your research goals.
-
LC-MS is advantageous for complex samples as it separates different lipid classes and isomers, reducing ion suppression and aiding in identification.[5][10]
-
Shotgun lipidomics is a high-throughput technique that involves direct infusion of the lipid extract into the mass spectrometer. It is faster but can be more susceptible to ion suppression and may require more sophisticated MS/MS techniques for isomer resolution.[5]
Q3: What type of adduct is best for structural analysis of triglycerides?
A3: For detailed structural analysis, particularly for identifying fatty acid positions on the glycerol backbone (regioisomers), lithium adducts are often superior as they provide more informative fragmentation patterns in MS/MS experiments.[5][7]
Q4: How can I identify the fatty acids in my triglycerides using MS/MS?
A4: In positive ion mode, collision-induced dissociation (CID) of the ammonium adduct [M+NH4]+ of a triglyceride typically results in the neutral loss of ammonia and one of the fatty acid chains as a carboxylic acid, producing a diacylglycerol-like fragment ion.[14] By analyzing these neutral losses, you can identify the fatty acids present in the triglyceride.
Quantitative Data Summary
Table 1: Effect of Adduct Former on Triglyceride Signal Intensity
| Adduct Former | Typical Concentration | Relative Signal Intensity (Arbitrary Units) | Notes |
| None | - | 1 | Baseline signal |
| Ammonium Formate | 10 mM | 15 | Commonly used for LC-MS[6] |
| Sodium Acetate | 1 mM | 12 | Can be prone to contamination |
| Lithium Acetate | 1 mM | 10 | Best for structural analysis[5] |
Note: Relative intensities are illustrative and can vary based on the instrument, specific triglyceride, and other experimental conditions.
Table 2: Recommended ESI Source Parameters for Triglyceride Analysis
| Parameter | Recommended Range | Purpose |
| Spray Voltage | 3.0 - 4.5 kV | Stable spray generation[6] |
| Nebulizing Gas Flow | 1.5 - 3.0 L/min | Aids in droplet formation[6] |
| Drying Gas Flow | 10 - 15 L/min | Promotes solvent evaporation[6] |
| Source Temperature | 80 - 120 °C | Assists in desolvation[8] |
| Cone/Fragmentor Voltage | 20 - 50 V | Optimize for ion transmission vs. fragmentation |
Experimental Protocols
Protocol 1: Enhancing Triglyceride Ionization using Ammonium Adducts in LC-MS
Objective: To improve the signal intensity of triglycerides in a typical reversed-phase LC-MS workflow.
Materials:
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid
-
C18 Reversed-Phase LC Column
-
Lipid extract containing triglycerides
Methodology:
-
Prepare Mobile Phases: Prepare fresh mobile phases and ensure all components are fully dissolved.
-
LC Separation:
-
Equilibrate the C18 column with 90% Mobile Phase A and 10% Mobile Phase B.
-
Inject the lipid extract.
-
Run a gradient to increase the percentage of Mobile Phase B to 90% over 20 minutes to elute the triglycerides.
-
-
MS Detection (Positive ESI Mode):
-
Set the mass spectrometer to acquire data in positive ion mode.
-
Optimize the ESI source parameters as recommended in Table 2.
-
Monitor for the [M+NH4]+ adducts of your target triglycerides in the full scan mass spectrum.
-
Visualizations
References
- 1. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aocs.org [aocs.org]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Determination of Optimal Electrospray Parameters for Lipidomics in Infrared Matrix Assisted Laser Desorption Electrospray Ionization (IR-MALDESI) Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Chromatographic Resolution for Regioisomeric Triglycerides
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of chromatographic resolution of regioisomeric triglycerides (TAGs).
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC techniques for separating regioisomeric triglycerides?
A1: The two primary high-performance liquid chromatography (HPLC) based approaches for separating TAG isomers are Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion HPLC.[1] NARP-HPLC separates TAGs based on their equivalent carbon number (ECN), which considers the total number of carbon atoms and double bonds.[2] Silver-ion HPLC is particularly powerful for separating isomers based on the number, configuration (cis/trans), and position of double bonds in the fatty acid chains.[1][3]
Q2: Why is the separation of triglyceride regioisomers so challenging?
A2: The separation of triglyceride regioisomers is difficult due to their structural similarity.[3] Regioisomers possess the same fatty acid composition, differing only in the positional distribution of these fatty acids on the glycerol backbone. This results in very similar physicochemical properties, making their resolution by conventional chromatographic techniques a significant challenge.[4]
Q3: What type of column is most effective for separating regioisomeric TAGs?
A3: Octadecylsilane (ODS or C18) columns are widely used and have demonstrated good performance in separating triglyceride isomers.[3][5] For complex mixtures, connecting two or three C18 columns in series can enhance separation.[2][3] Polymeric ODS columns have also shown a good ability to recognize structural differences between positional isomers.[3][6] For isomers differing in the degree and type of unsaturation, silver-ion HPLC columns are the method of choice.[1]
Q4: How does temperature affect the separation of TAG regioisomers?
A4: Column temperature plays a significant role in the efficiency of triglyceride separations.[3][7] In silver-ion HPLC with hexane-based mobile phases, an increase in column temperature can surprisingly lead to longer retention times and improved resolution of TAG isomers.[8][9] However, this can also cause peak broadening.[8] The optimal temperature needs to be determined empirically for each specific separation.[10]
Q5: What are common detectors used for the analysis of triglycerides?
A5: Common detectors for triglyceride analysis include Mass Spectrometers (MS) and Evaporative Light Scattering Detectors (ELSD).[1] MS detectors, particularly with atmospheric pressure chemical ionization (APCI), are frequently used for the identification of TAG regioisomers.[2][11] Refractive index detectors can also be used, though they may be less sensitive.[10]
Troubleshooting Guide
Problem 1: Poor resolution or co-elution of triglyceride isomers.
-
Possible Cause: Suboptimal stationary phase.
-
Possible Cause: Inappropriate mobile phase composition.
-
Solution: The mobile phase composition directly influences selectivity and resolution.[3] Acetonitrile is a common primary component.[3] Modifiers such as 2-propanol, dichloromethane, or acetone can be added to optimize the separation.[10][12] The choice of modifier may depend on the stationary phase.[12] Avoid using hexane as an injection solvent in reversed-phase systems as it can cause peak broadening.[10]
-
-
Possible Cause: Column temperature is not optimized.
Problem 2: Tailing or broad peaks.
-
Possible Cause: Sample overload.
-
Solution: Reduce the sample concentration or injection volume. Typical sample concentrations range from 1-10 mg/mL.[1]
-
-
Possible Cause: Incompatible injection solvent.
Problem 3: Irreproducible retention times.
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to ensure a stable and consistent temperature throughout the analysis.[1]
-
-
Possible Cause: Mobile phase instability.
-
Solution: Ensure mobile phase components are thoroughly mixed and degassed. For certain mobile phase mixtures, such as hexane-acetonitrile, instability can be an issue.[13]
-
Experimental Protocols
Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation
This method separates TAGs based on their equivalent carbon number (ECN).[2]
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., MS or ELSD).[1]
-
Column: A C18 column is commonly used.[3] Connecting multiple columns in series can improve resolution.[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a modifier like 2-propanol. The exact ratio (e.g., starting with 60:40 to 80:20 v/v) requires optimization.[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Column Temperature: A controlled temperature, for example, 18°C, is crucial.[1]
-
Method 2: Silver-Ion HPLC for Unsaturation-Based Isomer Separation
This technique separates TAG isomers based on the number, configuration, and position of double bonds.[1]
-
Sample Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[1]
-
Column: A commercial or self-prepared silver-ion column.
-
Mobile Phase: A non-polar solvent such as hexane or heptane, modified with a small amount of a more polar solvent like acetonitrile.[8] Gradient elution may be necessary for complex samples.[2]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Column Temperature: Temperature can significantly impact resolution; a range of 5°C to 35°C has been investigated.[8]
-
Data Presentation
Table 1: Typical NARP-HPLC Parameters for Triglyceride Regioisomer Separation
| Parameter | Recommended Value/Type | Reference |
| Stationary Phase | C18 (ODS), Polymeric ODS | [3] |
| Column Dimensions | e.g., 250 x 4.6 mm | [1] |
| Particle Size | 5 µm | [1] |
| Mobile Phase | Acetonitrile / 2-propanol (Isocratic) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | Controlled, e.g., 18°C | [1] |
| Detector | MS, ELSD | [1] |
Table 2: Typical Silver-Ion HPLC Parameters for Triglyceride Regioisomer Separation
| Parameter | Recommended Value/Type | Reference |
| Stationary Phase | Silver-ion bonded silica | [9] |
| Mobile Phase | Heptane or Hexane with Acetonitrile | [8] |
| Flow Rate | 0.5 - 1.5 mL/min | - |
| Column Temperature | 5°C - 35°C | [8] |
| Detector | MS, ELSD | [1] |
Visualizations
Caption: Workflow for the separation of triglyceride regioisomers by HPLC.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Regioisomeric and enantiomeric analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective separation of isomeric triacylglycerols by reversed-phase high-performance liquid chromatography: stationary phase and mobile phase effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of column temperature on triacylglycerol regioisomers separation in silver ion liquid chromatography using hepta… [ouci.dntb.gov.ua]
Minimizing sample degradation of 1,2-Distearoyl-3-arachidoyl-rac-glycerol during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing sample degradation of 1,2-Distearoyl-3-arachidoyl-rac-glycerol during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C or lower. It is a saturated triglyceride, which makes it relatively stable against oxidation compared to unsaturated lipids. However, to minimize any potential degradation over extended periods, storing it as a solid under an inert atmosphere (argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap is the best practice. If stored in a solvent, use a high-purity, anhydrous organic solvent like chloroform or a similar non-polar solvent. A manufacturer of a similar product suggests a stability of at least 4 years when stored at -20°C.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this saturated triglyceride are:
-
Hydrolysis: The ester bonds linking the fatty acids (stearic and arachidic acid) to the glycerol backbone can be cleaved in the presence of water, acids, or bases. This results in the formation of free fatty acids (FFAs), diacylglycerols (DAGs), and monoacylglycerols (MAGs).
-
Oxidation: Although less susceptible than unsaturated lipids, saturated lipids can still undergo oxidation, especially at elevated temperatures, in the presence of light, or with metal ion contamination. This process can lead to the formation of hydroperoxides, aldehydes, ketones, and other secondary oxidation products, which can compromise the integrity of the sample.
Q3: Can I store this compound in a standard laboratory freezer (-20°C) or is an ultra-low freezer (-80°C) necessary?
A3: A standard laboratory freezer at -20°C is generally sufficient for the long-term storage of saturated triglycerides like this compound, with studies showing good stability of triglycerides at this temperature.[2] Storage at -80°C provides an additional layer of protection by further slowing down any potential chemical reactions, but for this stable, saturated lipid, it is not always mandatory. The key is to prevent temperature fluctuations and exposure to moisture and oxygen.
Q4: How should I handle the product upon receiving it and before storage?
A4: Upon receipt, the product, which is typically shipped at ambient temperature as a solid, should be inspected.[1][3] Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold sample, which could promote hydrolysis. If you plan to use only a portion of the material, it is advisable to aliquot the sample into smaller, appropriately sized glass vials with Teflon-lined caps under an inert atmosphere to avoid repeated warming and cooling of the entire stock.
Q5: What solvents are recommended for dissolving this compound, and are there any I should avoid?
A5: this compound is soluble in non-polar organic solvents. Chloroform is a commonly recommended solvent.[1] When preparing solutions for storage, always use high-purity, anhydrous solvents to minimize the risk of hydrolysis. Avoid using plastic containers or pipette tips for handling organic solutions of lipids, as plasticizers can leach into the sample and cause contamination. Use glass or Teflon-lined labware.
Troubleshooting Guides
Issue 1: I suspect my sample has degraded. How can I confirm this?
Possible Cause & Solution:
Degradation can be assessed by analyzing for the presence of hydrolysis and oxidation products.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess degradation.
-
Observation: The appearance of new spots with different retention factors (Rf values) compared to a fresh standard indicates the presence of degradation products like free fatty acids, diacylglycerols, or monoacylglycerols.
-
Troubleshooting Streaking or Elongated Spots: This may be due to sample overloading. Try running the TLC with a more diluted sample. For acidic degradation products (free fatty acids), adding a small amount of acetic acid (0.1-2.0%) to the mobile phase can improve spot shape.[4]
-
Troubleshooting Invisible Spots: If your compound is not UV-active, you may need to use a visualization stain. A common stain for lipids is phosphomolybdic acid or a potassium permanganate solution.[4]
-
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of degradation products.
-
Observation: The appearance of new peaks corresponding to free fatty acids, di-, and monoacylglycerols, and a decrease in the main triglyceride peak would confirm degradation.
-
Troubleshooting Peak Tailing in GC: Active sites in the injector liner or on the column can cause tailing of free fatty acids. Using a deactivated liner and ensuring the column is in good condition can mitigate this.[5]
-
Troubleshooting HPLC Separation: For separating triglycerides and their hydrolysis products, reversed-phase HPLC is commonly used. A gradient elution with a suitable solvent system (e.g., acetonitrile/dichloromethane) can provide good separation.[6]
-
-
Peroxide Value (PV) and Free Fatty Acid (FFA) Titration: These are classic wet chemistry methods to quantify oxidation and hydrolysis, respectively.
-
Observation: An elevated peroxide value indicates oxidation, while a high free fatty acid content points to hydrolysis.
-
Issue 2: My analytical results are inconsistent between aliquots of the same sample.
Possible Cause & Solution:
-
Inhomogeneous Aliquoting: If the lipid was not fully dissolved or was partially solidified when aliquoted, the concentration can vary between vials. Ensure the lipid is completely dissolved and the solution is homogeneous before aliquoting.
-
Contamination: Contamination from solvents, glassware, or improper handling can lead to inconsistent results. Use high-purity solvents and thoroughly clean all glassware. Avoid contact with plastics when using organic solvents.
-
Differential Degradation: If aliquots were not stored under identical conditions (e.g., some vials had a better seal), they may have degraded at different rates. Ensure all aliquots are stored under the same recommended conditions.
Quantitative Data on Storage Stability
Table 1: Expected Impact of Storage Temperature on Stability (Illustrative)
| Storage Temperature | Expected Purity after 1 Year (Illustrative) | Primary Degradation Risk |
| -80°C | >99% | Minimal |
| -20°C | >98% | Very low risk of hydrolysis if moisture is present |
| 4°C | 95-98% | Increased risk of hydrolysis |
| Room Temperature (25°C) | <95% | Significant risk of hydrolysis and slow oxidation |
Table 2: Expected Impact of Storage Atmosphere on Stability at -20°C (Illustrative)
| Storage Atmosphere | Expected Purity after 1 Year (Illustrative) | Primary Degradation Risk |
| Inert Gas (Argon/Nitrogen) | >99% | Minimal |
| Air | >98% | Low risk of oxidation over extended periods |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This protocol is adapted from standard methods for determining the extent of oxidation in fats and oils.[7][8][9]
Materials:
-
This compound sample
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
250 mL Erlenmeyer flask with stopper
Procedure:
-
Weigh approximately 5 g of the lipid sample into the Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of distilled water and shake vigorously.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution. A blue color will appear.
-
Continue the titration, with constant shaking, until the blue color just disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank determination using the same procedure but without the lipid sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Determination of Free Fatty Acid (FFA) Content
This protocol is a standard titration method to quantify the extent of hydrolysis.[10][11][12]
Materials:
-
This compound sample
-
Neutralized ethanol (95%) or isopropanol
-
Phenolphthalein indicator solution
-
0.1 N Sodium hydroxide (NaOH) solution, standardized
-
250 mL Erlenmeyer flask
Procedure:
-
Weigh approximately 10 g of the lipid sample into the Erlenmeyer flask.
-
Add 50 mL of neutralized hot ethanol or isopropanol and a few drops of phenolphthalein indicator.
-
Heat the mixture to boiling and swirl to dissolve the sample completely.
-
Titrate the hot solution with the standardized 0.1 N NaOH solution, shaking vigorously, until a permanent faint pink color appears and persists for at least 30 seconds.
-
Record the volume of NaOH solution used.
Calculation: Free Fatty Acids (% as Stearic Acid) = (V * N * 284.48 * 100) / (W * 1000) Where:
-
V = Volume of NaOH solution used (mL)
-
N = Normality of the NaOH solution
-
284.48 = Molecular weight of stearic acid (a major component)
-
W = Weight of the sample (g)
Visualizations
Below are diagrams illustrating key concepts related to the degradation and analysis of this compound.
References
- 1. Peroxide Value Method [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. aocs.org [aocs.org]
- 6. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iitg.ac.in [iitg.ac.in]
- 8. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. ysi.com [ysi.com]
Troubleshooting peak tailing in HPLC analysis of neutral lipids.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of neutral lipids, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for neutral lipid analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[1] This distortion is problematic because it can negatively impact the accuracy of peak integration, leading to unreliable quantification of neutral lipids.[1] It also reduces resolution between closely eluting peaks, potentially obscuring the presence of minor lipid species or impurities.[1]
Q2: What are the most common causes of peak tailing in the HPLC analysis of neutral lipids?
A2: Peak tailing in neutral lipid analysis can stem from several factors, broadly categorized as column-related, mobile phase-related, sample-related, or instrument-related issues.[1] Common causes include secondary interactions with the stationary phase, column contamination or degradation, improper mobile phase pH or buffer strength, sample overload, or extra-column band broadening.[1] For neutral lipids, which are non-polar, issues such as column contamination with highly retained matrix components and sample solvent effects are frequent culprits.
Q3: How can I quantitatively measure peak tailing?
A3: Peak tailing is typically quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. The USP Tailing Factor should ideally be less than 2.0 for pharmaceutical analysis.[1][2] A value greater than 1.2 is generally considered to indicate significant tailing.[1][3]
Q4: Can the choice of column affect peak tailing for neutral lipids?
A4: Yes, the column is a critical factor. For reversed-phase analysis of neutral lipids, using a well-end-capped C18 or C8 column can minimize secondary interactions with residual silanol groups on the silica surface, which can cause tailing, especially if the sample contains basic impurities.[4][5] For normal-phase chromatography, an active silica column can interact with polar moieties in the sample matrix, leading to tailing. Column contamination is also a major cause of peak shape distortion.[6]
Q5: How does the mobile phase composition influence peak tailing in neutral lipid analysis?
A5: The mobile phase plays a crucial role in achieving good peak shape. In reversed-phase HPLC, using a mobile phase with the correct pH and buffer strength can suppress secondary interactions.[1] For neutral lipids, the organic modifier (e.g., acetonitrile, methanol, isopropanol) and its proportion in the mobile phase affect the elution strength; a mobile phase that is too weak can lead to peak tailing.[1] In some cases, mobile phase contaminants, such as alkylated amines in methanol or isopropanol, can form adducts with neutral lipids, affecting peak shape and quantification.[7]
Q6: Can my sample preparation be the cause of peak tailing?
A6: Absolutely. Injecting too much sample (mass overload) or too large a volume can lead to peak distortion, including tailing.[6] A mismatch between the sample solvent and the mobile phase is another common cause; dissolving the neutral lipid sample in a solvent that is much stronger than the mobile phase can cause peak shape issues.[8] Additionally, complex sample matrices can contain components that contaminate the column and lead to tailing over subsequent injections.[9]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing in your neutral lipid analysis, a systematic approach is key to identifying and resolving the issue. The following flowchart provides a logical workflow for troubleshooting.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
Technical Support Center: Prevention of Fatty Acid Rearrangement in Mixed-Acid Triglycerides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage fatty acid rearrangement, also known as acyl migration, in mixed-acid triglycerides during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fatty acid rearrangement (acyl migration) in mixed-acid triglycerides?
A1: Fatty acid rearrangement, or acyl migration, is an intramolecular reaction where a fatty acyl group moves from one position on the glycerol backbone to another. In triglycerides, this typically involves the migration of a fatty acid from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 positions. This isomerization can lead to the formation of undesired triglyceride isomers, impacting the structural integrity and, consequently, the physical, chemical, and biological properties of the molecule.
Q2: What are the primary mechanisms driving acyl migration?
A2: Acyl migration can occur through two main mechanisms:
-
Non-catalyzed mechanism (NCM): This is a spontaneous process that can proceed through different pathways, including a concerted pathway or a stepwise pathway, which may be aided by a water molecule. The stepwise pathway involving water generally has lower activation energy.[1]
-
Lipase-catalyzed mechanism (LCM): Certain lipases, particularly those that are not strictly sn-1,3 specific, can catalyze the rearrangement of fatty acids on the glycerol backbone. This can be a significant issue during the enzymatic synthesis of structured lipids.[1]
Q3: What are the key factors that influence the rate of acyl migration?
A3: Several factors can significantly impact the rate of fatty acid rearrangement:
-
Temperature: Higher temperatures generally accelerate the rate of acyl migration.[2][3]
-
Solvent: The polarity of the solvent plays a crucial role. Polar solvents, such as t-butanol, can inhibit isomerization, while non-polar solvents like hexane may accelerate it.[2][4][5][6][7] Solventless systems often exhibit the highest rates of acyl migration.[4][5][6][7]
-
pH: While some studies suggest the effect of pH on acyl migration is insignificant in non-aqueous lipase-mediated reactions, extreme pH conditions can influence the hydrolysis of triglycerides, which may indirectly affect rearrangement.[7]
-
Water Activity: There is a general consensus that acyl migration decreases as the water activity of the reaction mixture increases.[3]
-
Enzyme Characteristics: The type of lipase, its regiospecificity, and the material used for immobilization can all influence the extent of acyl migration during enzymatic reactions.
Troubleshooting Guides
Issue 1: Unexpected Isomer Formation Detected by HPLC or NMR
You've synthesized a specific mixed-acid triglyceride, but your analytical results show a mixture of isomers, indicating that fatty acid rearrangement has occurred.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing unexpected triglyceride isomer formation.
Possible Causes & Solutions:
-
High Temperature: Elevated temperatures during reaction or storage can promote acyl migration.
-
Solution: Conduct enzymatic reactions at the lowest temperature that maintains reasonable lipase activity (e.g., 30-40°C). Store triglyceride products at low temperatures (-20°C or below) to minimize spontaneous rearrangement.[2]
-
-
Inappropriate Solvent: Non-polar solvents can facilitate acyl migration.
-
Lipase-Induced Rearrangement: The lipase used may not be strictly regiospecific, or the immobilization support may be promoting migration.
-
Solution: Screen for a highly sn-1,3 specific lipase. Consider using a different immobilization support, as some materials can accelerate acyl migration.
-
-
Low Water Activity: A very low water environment can sometimes favor acyl migration.
-
Solution: Carefully control and potentially increase the water activity in your reaction system.[3]
-
Issue 2: Low Yield of Desired Structured Triglyceride in Enzymatic Synthesis
You are attempting to synthesize a specific structured triglyceride using a lipase, but the yield is consistently low, with significant byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting guide for low yield in enzymatic synthesis of structured triglycerides.
Possible Causes & Solutions:
-
Enzyme Inhibition: Lipase activity can be inhibited by substrates (e.g., glycerol) or byproducts.[7][8]
-
Acyl Migration: The desired product may be forming but then rearranging into other isomers, reducing the final yield of the target molecule.
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimal for the specific lipase and substrates.
-
Solution: Systematically optimize reaction parameters, including enzyme loading, substrate molar ratio, temperature, and water activity.[4]
-
Data Presentation: Factors Influencing Acyl Migration
Table 1: Effect of Temperature on Acyl Migration Rate
| Temperature (°C) | Relative Increase in Acyl Migration Rate | Reference |
| 20 to 50 | 5.6-fold increase | [2] |
| 30 to 55 | 6 to 10-fold increase | [3] |
| 25 to 40 | Increased migration leading to decreased 2-MAG content | [10] |
Table 2: Effect of Solvent on Acyl Migration Rate Constant
| Solvent | Log P | Relative Rate Constant Order | Reference |
| Hexane | 3.5 | Highest | [2] |
| Dichloromethane | 1.25 | High | [2] |
| Ethanol | -0.24 | Low | [2] |
| Acetone | -0.23 | Low | [2] |
| Acetonitrile | -0.33 | Low | [2] |
| t-Butanol | 0.35 | Lowest | [2] |
| Solvent-free | N/A | High (second to hexane) | [2] |
Experimental Protocols
Protocol 1: Quantification of Triglyceride Isomers by HPLC-ELSD
This protocol provides a general framework for the separation and quantification of triglyceride isomers using High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD).
1. Materials and Equipment:
-
HPLC system with gradient pump, autosampler, and column oven
-
Evaporative Light-Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade solvents (e.g., acetonitrile, methylene chloride, hexane, isopropanol, acetone, methanol)
-
Triglyceride standards and samples
2. Sample Preparation:
-
Accurately weigh and dissolve triglyceride samples and standards in a suitable solvent (e.g., a 1:1 mixture of methylene chloride and acetonitrile) to a known concentration (e.g., 0.1 - 1.0% w/v).[8]
-
Filter the samples through a 0.45 µm syringe filter before injection.
3. HPLC-ELSD Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Methylene Chloride
-
Gradient: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more non-polar triglycerides. An example could be a linear gradient over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 40°C
-
Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute)[5]
-
4. Data Analysis:
-
Identify peaks corresponding to different triglyceride isomers based on the retention times of pure standards.
-
Quantify the relative abundance of each isomer by integrating the peak areas. Note that ELSD response can be non-linear, so it is crucial to generate a calibration curve for each component if absolute quantification is required.
Protocol 2: Analysis of Acyl Positional Distribution by ¹³C NMR Spectroscopy
This protocol outlines the use of ¹³C NMR to determine the distribution of fatty acids on the glycerol backbone.
1. Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
Triglyceride sample
2. Sample Preparation:
-
Dissolve approximately 50-100 mg of the purified triglyceride sample in ~0.7 mL of CDCl₃ containing TMS in an NMR tube.
3. NMR Acquisition (Example Parameters):
-
Experiment: ¹³C NMR with proton decoupling (e.g., using a gated decoupling sequence to suppress the Nuclear Overhauser Effect for better quantification).
-
Pulse Angle: 90°
-
Relaxation Delay (d1): A long relaxation delay is critical for quantitative analysis to ensure full relaxation of all carbon nuclei. This should be at least 5 times the longest T₁ relaxation time of the carbons of interest (e.g., 10-30 seconds for carbonyl carbons).
-
Acquisition Time: ~1-2 seconds
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (can range from hundreds to thousands, depending on sample concentration).
-
Temperature: 25°C
4. Data Analysis:
-
Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Identify the signals corresponding to the carbonyl carbons (~172-174 ppm) and the glycerol backbone carbons (sn-1,3 at ~62 ppm and sn-2 at ~69 ppm).
-
The chemical shifts of the carbonyl carbons are sensitive to their position on the glycerol backbone and the type of fatty acid. By integrating the specific carbonyl signals, the relative amounts of each fatty acid at the sn-2 and sn-1,3 positions can be determined.[11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]
- 6. Using simple 13C NMR linewidth and relaxation measurements to make detailed chemical shift assignments in triacylglycerols and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of Structured Triglycerides | springerprofessional.de [springerprofessional.de]
- 8. researchgate.net [researchgate.net]
- 9. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 11. ajol.info [ajol.info]
- 12. estudogeral.uc.pt [estudogeral.uc.pt]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Detection of Low-Abundance Triglycerides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-abundance triglycerides.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common methods for triglyceride detection? | Common methods include enzymatic assays, fluorescence-based assays, and mass spectrometry (MS). Enzymatic assays are widely used for their simplicity, while fluorescence-based methods offer high sensitivity.[][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high specificity and detailed structural information.[3][4] |
| Which fluorescent dyes are suitable for detecting low-abundance triglycerides? | Highly sensitive fluorescent dyes like Nile Red and the BODIPY series are widely used for detecting neutral lipids, including triglycerides, in applications such as live cell imaging and flow cytometry.[] Newer dyes like PC6S and DBC30 offer excellent selectivity for lipid droplets and can be used in both cultured cells and tissues.[5] |
| What are the key advantages of using mass spectrometry for triglyceride analysis? | Mass spectrometry offers high sensitivity and specificity, allowing for the identification and quantification of individual triglyceride species, even at low concentrations.[3][4] Techniques like UPLC-MS/MS can simultaneously analyze numerous triglyceride species in a single run.[6] |
| How can I improve the signal-to-noise ratio in my measurements? | Computational methods like signal averaging, digital smoothing, and Fourier filtering can significantly improve the signal-to-noise ratio.[7] Proper sample preparation to remove interfering substances is also crucial. |
| What is the normal range for triglycerides in human serum? | A triglyceride level below 150 mg/dL is considered normal. Levels between 150-199 mg/dL are borderline high, and levels above 500 mg/dL pose a high risk for pancreatitis.[2] |
Troubleshooting Guides
Issue 1: Low or No Signal Detected
Possible Causes & Troubleshooting Steps:
-
Inefficient Lipid Extraction: The chosen extraction method may not be optimal for low-abundance triglycerides.
-
Recommendation: For hydrophobic triglycerides, use non-polar solvents like n-hexane.[8] For a broader range of lipids, chloroform/methanol-based methods like Folch or Bligh and Dyer are considered gold standards.[8][9] A three-phase liquid extraction (3PLE) can also be effective in fractionating lipids by polarity and reducing ion suppression in MS workflows.[10]
-
-
Insufficient Sample Concentration: The concentration of triglycerides in the sample may be below the detection limit of the assay.
-
Recommendation: Concentrate the lipid extract using a gentle stream of nitrogen or a vacuum centrifuge. Be cautious to avoid oxidation.
-
-
Enzyme Inactivity (Enzymatic Assays): The lipase or other enzymes in the assay may have lost activity due to improper storage or handling.
-
Recommendation: Ensure enzymes are stored at the recommended temperature and handle them according to the manufacturer's protocol. Run a positive control with a known triglyceride standard to verify enzyme activity.
-
-
Fluorophore Bleaching (Fluorescence Assays): Excessive exposure to light can cause photobleaching of fluorescent dyes.
-
Recommendation: Minimize light exposure to samples after staining. Use an anti-fade mounting medium if performing microscopy.
-
Issue 2: High Background Signal or Non-Specific Staining
Possible Causes & Troubleshooting Steps:
-
Presence of Interfering Substances: Endogenous compounds in the sample can interfere with the assay.
-
Recommendation: For enzymatic assays, pre-incubate the sample with glycerol phosphate oxidase and peroxidase to remove free glycerol.[11] For mass spectrometry, optimize sample cleanup to remove salts and detergents.
-
-
Sub-optimal Dye Concentration (Fluorescence Assays): Using too high a concentration of a fluorescent dye can lead to non-specific binding and high background.
-
Recommendation: Titrate the fluorescent dye to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Inadequate Washing Steps: Insufficient washing can leave unbound reagents or dyes, contributing to background noise.
-
Recommendation: Increase the number and/or duration of washing steps in your protocol.
-
Issue 3: Poor Resolution or Co-elution of Triglyceride Species (HPLC/LC-MS)
Possible Causes & Troubleshooting Steps:
-
Inappropriate HPLC Column: The column chemistry may not be suitable for separating structurally similar triglyceride isomers.
-
Recommendation: Octadecylsilane (ODS or C18) columns are commonly used. For complex mixtures, connecting two or three columns in series can improve separation.[12]
-
-
Sub-optimal Mobile Phase Composition: The mobile phase composition is critical for achieving good selectivity and resolution.
-
Recommendation: Adjust the gradient and solvent composition. Non-polar solvents are preferred for the extraction of hydrophobic lipids like triglycerides.[9]
-
-
Incorrect Column Temperature: Temperature affects the efficiency of chromatographic separations.
-
Recommendation: Optimize the column temperature to improve peak shape and resolution.[12]
-
Experimental Protocols
Protocol 1: General Lipid Extraction from Serum (Folch Method)
-
To 1 part serum, add 20 parts of a chloroform:methanol (2:1 v/v) mixture.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Add 0.2 parts of 0.9% NaCl solution to the mixture.
-
Vortex again for 30 seconds.
-
Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in an appropriate solvent for downstream analysis.
Protocol 2: Staining of Lipid Droplets in Cultured Cells with PC6S
-
Culture HeLa cells and induce lipid droplet formation by adding oleic acid to the medium and incubating for 24 hours.
-
Replace the medium with a solution containing PC6S, Hoechst 33342 (for nuclear staining), and MitoTracker Red (for mitochondrial staining) and incubate at 37°C for 30 minutes.[5]
-
Remove the staining medium and wash the cells twice with PBS(-).
-
Observe the cells under a fluorescence microscope. PC6S can be visualized with GFP or FITC filter sets (excitation ~488 nm, emission ~500-540 nm).[5]
Data Presentation
Table 1: Comparison of Common Lipid Extraction Methods for Serum
| Extraction Method | % Triglyceride Removal | % Cholesterol Removal | Protein Precipitation | Reference |
| Chloroform–methanol | 90% | 99% | High | [13] |
| Hexane–isopropanol | 53% | 94% | High | [13] |
| Triton X-114 | 73% | 90% | Low | [13] |
| Ether | 1.9% | 31% | Low | [13] |
| Hexane | 2% | 25% | Low | [13] |
Table 2: Performance Characteristics of Various Triglyceride Biosensors
| Biosensor Type | Limit of Detection (LOD) | Response Time | Reference |
| DO metric based | 0.05 mM | 300 s | [2] |
| ENPs/PG working electrode | 0.1 nM | 2.5 s | [2] |
| Nanocomposite biosensor | 0.0113 mM | Not specified | [14] |
| Hydrogel pectin-based optical biosensor | 1.2387 mM | Not specified | [14] |
| Arduino-based microfluidic system | 7.6741 mg/dL (0.1630 mM) | Not specified | [15] |
Visualizations
References
- 2. tandfonline.com [tandfonline.com]
- 3. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Droplet Fluorescent Staining Dyes | TCI AMERICA [tcichemicals.com]
- 6. waters.com [waters.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and Evaluation of a Low-Cost Triglyceride Quantification Enzymatic Biosensor Using an Arduino-Based Microfluidic System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Glycerolipids - Adduct Formation Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to adduct formation in the mass spectrometry of glycerolipids.
Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of mass spectrometry of glycerolipids?
In electrospray ionization mass spectrometry (ESI-MS), adducts are ions formed when a neutral glycerolipid molecule associates with another ion present in the sample or mobile phase.[1] This process is crucial for detecting neutral lipids, which do not readily ionize on their own.[2] Common adducts include the attachment of protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[3][4] The type and abundance of these adducts determine the mass-to-charge ratio (m/z) at which the glycerolipid is detected and can significantly impact signal intensity and quantification.[1]
Q2: What are the most common adducts observed for neutral glycerolipids (e.g., triglycerides, diglycerides) in positive and negative ion modes?
The formation of specific adducts is highly dependent on the ionization mode and the composition of the mobile phase.[1]
-
Positive Ion Mode: This is the most common mode for neutral glycerolipid analysis.
-
[M+NH₄]⁺ (Ammonium adduct): Often the most abundant and desired adduct for triglycerides and diglycerides when using mobile phases containing ammonium salts (e.g., ammonium formate or acetate).[3][5]
-
[M+Na]⁺ (Sodium adduct): Frequently observed due to the high affinity of lipids for sodium and the ubiquitous presence of sodium in glassware, solvents, and biological samples.[6][7]
-
[M+K]⁺ (Potassium adduct): Similar to sodium adducts, potassium adducts are also common due to environmental contamination.[3]
-
-
Negative Ion Mode: Neutral glycerolipids are not typically analyzed in negative ion mode as they lack a readily ionizable functional group to lose a proton. However, some acidic phospholipids are readily detected in negative mode as deprotonated ions ([M-H]⁻).[1][8]
Q3: Why am I seeing multiple adducts for a single glycerolipid species in my data?
The presence of multiple adducts for a single lipid is a common phenomenon in ESI-MS.[1] This is due to the competition of different cations (e.g., H⁺, Na⁺, K⁺, NH₄⁺) present in the ESI source for the neutral lipid molecule. The relative abundance of each adduct is influenced by several factors, including:
-
Mobile Phase Composition: The type and concentration of additives like ammonium formate or acetate can promote the formation of ammonium adducts.[5][9]
-
Sample Matrix: The presence of salts in the biological matrix can lead to a higher abundance of sodium and potassium adducts.[4]
-
Solvent Purity: Impurities in solvents can introduce unexpected ions, leading to the formation of unusual adducts.[5][10]
-
LC System Contamination: Residual salts from previous analyses or leaching from tubing and fittings can contribute to adduct formation.
Q4: How does inconsistent adduct formation affect my quantitative results?
Inconsistent adduct formation can lead to significant errors in quantification, with studies reporting errors of up to 70% when only a single adduct is considered.[3][11][12] If the ratio of different adducts for a particular lipid varies between samples, quantifying based on only the most abundant adduct will lead to inaccurate and irreproducible results. To ensure accurate quantification, it is crucial to sum the peak areas of all significant adducts for each lipid species.[1] Combining the intensities of the [M+NH₄]⁺ and [M+Na]⁺ adducts has been shown to improve quantitative accuracy to within 5%.[3][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of glycerolipids.
Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
High levels of alkali metal adducts can suppress the formation of the desired ammonium adducts and complicate data analysis.
| Potential Cause | Troubleshooting Action |
| Glassware Contamination | Use polypropylene vials and tubes instead of glass to minimize sodium leaching.[7] |
| Solvent Contamination | Use high-purity, LC-MS grade solvents and test new batches for alkali metal contamination.[5] |
| Sample Matrix Effects | If possible, perform a sample cleanup step to remove excess salts. |
| Mobile Phase Composition | Increase the concentration of ammonium formate or acetate in the mobile phase to promote the formation of [M+NH₄]⁺ adducts.[13] |
Issue 2: Inconsistent Adduct Ratios Between Samples
Variability in adduct ratios across a sample set can severely impact the reliability of quantitative data.
| Potential Cause | Troubleshooting Action |
| Varying Salt Concentrations in Samples | Ensure consistent sample preparation and consider desalting steps if matrix effects are significant. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phases daily and ensure accurate and consistent concentrations of additives. |
| LC System Equilibration | Allow sufficient time for the LC system to equilibrate with the mobile phase before starting the analytical run. |
| Data Analysis Strategy | Sum the peak areas of all major adducts for each lipid to account for shifts in adduct ratios.[12] |
Issue 3: Appearance of Unexpected or Unusual Adducts
The presence of unexpected adducts can lead to misidentification of lipids.
| Potential Cause | Troubleshooting Action |
| Solvent Impurities | Run a solvent blank to identify potential contaminants. If impurities are detected, use a fresh bottle or a different supplier.[5][10] An example of an unusual adduct is the ethylamine adduct ([M+C₂H₈N]⁺), which can form when acetonitrile is used in the mobile phase.[5][10] |
| Sample Contamination | Review the sample preparation workflow for any potential sources of contamination. |
| Co-eluting Compounds | Check for co-eluting species that may be forming adducts and interfering with the target analyte. |
Data Presentation: Common Adducts of Glycerolipids
The following table summarizes common adducts observed for a representative triglyceride (TG 52:2) in positive ion mode ESI-MS.
| Adduct Name | Adduct Formula | Calculated m/z | Common Source |
| Ammonium Adduct | [M+NH₄]⁺ | 904.8328 | Mobile phase additive (e.g., ammonium formate) |
| Sodium Adduct | [M+Na]⁺ | 909.7852 | Glassware, solvents, sample matrix |
| Potassium Adduct | [M+K]⁺ | 925.7591 | Solvents, sample matrix |
| Ethylamine Adduct | [M+C₂H₈N]⁺ | 904.8328 | Acetonitrile in mobile phase |
Note: The ethylamine adduct is isobaric with the ammonium adduct of a different triglyceride (TG 54:2), highlighting the potential for misidentification.[10]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Promoting Ammonium Adducts
This protocol describes the preparation of a mobile phase designed to enhance the formation of [M+NH₄]⁺ adducts for glycerolipid analysis by LC-MS.
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade isopropanol
-
Ammonium formate (≥99% purity)
-
Formic acid (LC-MS grade)
Procedure:
-
Mobile Phase A (Aqueous):
-
To 900 mL of LC-MS grade water in a clean glass bottle, add 1.58 g of ammonium formate to achieve a final concentration of 10 mM.
-
Add 1 mL of formic acid for a final concentration of 0.1%.
-
Bring the final volume to 1 L with LC-MS grade water.
-
Sonicate for 10 minutes to degas.
-
-
Mobile Phase B (Organic):
-
To a 1 L volumetric flask, add 500 mL of isopropanol and 400 mL of acetonitrile.
-
Add 1.58 g of ammonium formate and 1 mL of formic acid.
-
Bring the final volume to 1 L with acetonitrile.
-
Sonicate for 10 minutes to degas.
-
Protocol 2: Sample Preparation using a Modified Bligh-Dyer Extraction
This protocol outlines a standard lipid extraction method to minimize salt contamination.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
LC-MS grade water
-
Sample (e.g., plasma, tissue homogenate)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
To a glass centrifuge tube, add 1 part sample, 2 parts methanol, and 0.8 parts chloroform.
-
Vortex vigorously for 1 minute and then incubate at room temperature for 20 minutes.
-
Add 1 part chloroform and 1 part LC-MS grade water.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile 1:1 v/v).
Visualizations
Caption: Troubleshooting workflow for adduct issues in glycerolipid analysis.
Caption: Experimental workflow for glycerolipid mass spectrometry analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adduct Formation in ESI/MS by Mobile Phase Additives [inis.iaea.org]
- 10. escholarship.org [escholarship.org]
- 11. Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. [escholarship.org]
- 12. Item - Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation - American Chemical Society - Figshare [acs.figshare.com]
- 13. aocs.org [aocs.org]
Validation & Comparative
A Comparative Analysis of 1,2-Distearoyl-3-arachidoyl-rac-glycerol and its Regioisomers for Pharmaceutical Applications
A detailed guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and potential performance of 1,2-Distearoyl-3-arachidoyl-rac-glycerol and its regioisomers in drug delivery systems.
This guide provides a comparative overview of the triglyceride this compound and its primary regioisomers: 1,3-Distearoyl-2-arachidoyl-rac-glycerol and 1,2-Diarachidoyl-3-stearoyl-rac-glycerol. While direct comparative studies on these specific molecules are limited in publicly available literature, this document extrapolates their expected properties and performance based on the established principles of lipid chemistry and pharmaceutical sciences. The information presented herein is intended to guide researchers in the selection and characterization of these lipids for applications such as the formulation of solid lipid nanoparticles (SLNs) and other lipid-based drug delivery systems.
Physicochemical Properties
The arrangement of fatty acid chains on the glycerol backbone significantly influences the physicochemical properties of triglycerides, including their melting point, polymorphism, and crystallinity. These properties, in turn, affect the performance of lipid-based drug delivery systems, influencing factors like drug loading, release kinetics, and stability.
Table 1: Comparative Physicochemical Properties of this compound and its Regioisomers.
| Property | This compound | 1,3-Distearoyl-2-arachidoyl-rac-glycerol | 1,2-Diarachidoyl-3-stearoyl-rac-glycerol |
| Molecular Formula | C₅₉H₁₁₄O₆[1] | C₅₉H₁₁₄O₆ | C₆₁H₁₁₈O₆ |
| Molecular Weight | 919.5 g/mol [1] | 919.5 g/mol | 947.6 g/mol |
| Predicted Melting Point | High | Highest | Intermediate |
| Expected Polymorphism | Complex, likely exhibiting α, β', and β forms. | More stable β' and β forms are expected due to the symmetric arrangement. | Complex, similar to the 1,2-distearoyl isomer. |
| Predicted Crystallinity | High, but potentially with lattice imperfections due to the asymmetric structure. | Higher degree of crystallinity and more ordered packing is anticipated. | High, with potential for lattice distortions. |
Note: Predicted properties are based on the general behavior of mixed-acid triglycerides. Experimental verification is required for precise values.
Synthesis and Characterization
The synthesis of these specific triglycerides can be achieved through established esterification methods. A general workflow for their synthesis and subsequent comparative analysis is outlined below.
Experimental Protocols
A common method for synthesizing specific triglyceride regioisomers involves a multi-step process using protecting groups to ensure the correct placement of the fatty acids.
Objective: To synthesize this compound, 1,3-Distearoyl-2-arachidoyl-rac-glycerol, and 1,2-Diarachidoyl-3-stearoyl-rac-glycerol.
Methodology (General):
-
Protection of Glycerol: Start with a suitable protected glycerol derivative, for example, 1,2-isopropylidene-sn-glycerol to synthesize the 1,2-disubstituted isomer, or 1,3-benzylidene-glycerol for the 1,3-disubstituted isomer.
-
First Esterification: React the protected glycerol with the desired fatty acid chloride (e.g., arachidoyl chloride or stearoyl chloride) in the presence of a base like pyridine.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for the isopropylidene group).
-
Second Esterification: React the resulting diol or monoglyceride with the remaining fatty acid chloride(s) to obtain the final triglyceride.
-
Purification: Purify the synthesized triglycerides using column chromatography on silica gel to separate the desired product from any side products or unreacted starting materials.
DSC is used to determine the thermal properties of the triglycerides, such as melting point and enthalpy of fusion, and to study their polymorphic behavior.
Objective: To compare the melting and crystallization behavior of the three regioisomers.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified triglyceride into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Heat the sample to a temperature approximately 20°C above its expected melting point to erase any previous thermal history.
-
Hold at this temperature for 5 minutes.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its crystallization point.
-
Hold at this temperature for 5 minutes.
-
Reheat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its melting point.
-
-
Data Analysis: Analyze the resulting thermograms to determine the onset and peak temperatures of melting and crystallization, as well as the enthalpies of these transitions.
XRD is employed to investigate the crystalline structure and polymorphism of the triglycerides.
Objective: To identify the polymorphic forms and compare the crystal packing of the regioisomers.
Methodology:
-
Sample Preparation: The purified triglyceride samples are crystallized under controlled conditions (e.g., from the melt at a specific cooling rate or from a solvent). The crystallized samples are then finely powdered.
-
Data Acquisition: Mount the powdered sample in the XRD instrument. Collect the diffraction pattern over a range of 2θ angles (e.g., 2-40°) using Cu Kα radiation.
-
Data Analysis: Analyze the positions and intensities of the diffraction peaks in the wide-angle region (WAXD) to determine the sub-cell packing (α, β', or β polymorphs) and in the small-angle region (SAXD) to determine the lamellar stacking.
Performance in Drug Delivery: Solid Lipid Nanoparticles (SLNs)
The choice of triglyceride can significantly impact the performance of SLNs as drug carriers. The differences in crystallinity and polymorphism among the regioisomers are expected to influence drug loading, encapsulation efficiency, and the drug release profile.
Table 2: Predicted Performance Characteristics in Solid Lipid Nanoparticle Formulations.
| Performance Metric | This compound | 1,3-Distearoyl-2-arachidoyl-rac-glycerol | 1,2-Diarachidoyl-3-stearoyl-rac-glycerol |
| Predicted Drug Loading | Moderate to high, depending on drug-lipid interactions. The less ordered crystal lattice may accommodate more drug. | Potentially lower due to a more ordered and compact crystal structure, which may lead to drug expulsion. | Moderate to high, similar to the 1,2-distearoyl isomer. |
| Predicted Encapsulation Efficiency | Good, but may be slightly lower than the 1,3-isomer if the drug is expelled during polymorphic transitions. | High initial encapsulation, but potential for drug expulsion upon storage as the lipid matrix transforms to a more stable polymorph. | Good, with similar potential for polymorphic transition-induced leakage as the 1,2-distearoyl isomer. |
| Expected Drug Release Profile | Biphasic release with an initial burst followed by a sustained release is likely. The less perfect crystal structure may facilitate faster initial release. | A more sustained release profile with a lower initial burst is anticipated due to the more stable and ordered lipid matrix. | Biphasic release profile, with characteristics likely falling between the other two isomers. |
| Predicted Stability | Good, although polymorphic transitions to more stable forms during storage could lead to changes in particle size and drug release. | Potentially higher physical stability due to the formation of a more stable initial crystal lattice. | Good, with similar stability concerns related to polymorphism as the 1,2-distearoyl isomer. |
Note: These predictions are based on general principles of drug delivery from SLNs. The actual performance will depend on the specific drug, formulation parameters, and manufacturing process.
Experimental Protocol: In Vitro Drug Release from SLNs
Objective: To compare the in vitro release profile of a model drug from SLNs formulated with each of the three triglyceride regioisomers.
Methodology:
-
SLN Preparation: Prepare drug-loaded SLNs using a suitable method such as high-pressure homogenization or microemulsion. Use each of the three regioisomers as the solid lipid component.
-
Dialysis Bag Method:
-
Place a known amount of the drug-loaded SLN dispersion into a dialysis bag with a specific molecular weight cut-off.
-
Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions) at 37°C with constant stirring.
-
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profiles for each SLN formulation.
Logical Relationships in Regioisomer Performance
The structural differences between the regioisomers lead to a cascade of effects that ultimately determine their performance in a drug delivery context.
Conclusion
The selection of a specific triglyceride regioisomer for a drug delivery application requires careful consideration of its physicochemical properties. The symmetrical 1,3-Distearoyl-2-arachidoyl-rac-glycerol is predicted to form a more stable and ordered crystalline matrix, which may be advantageous for achieving a more controlled and sustained drug release profile. In contrast, the asymmetrical regioisomers, this compound and 1,2-Diarachidoyl-3-stearoyl-rac-glycerol, may offer higher drug loading capacities due to their less perfect crystal lattices but could be more prone to polymorphic transitions and a faster initial drug release.
This guide provides a foundational framework for the comparative analysis of these triglycerides. It is imperative that the predictions made herein are validated through rigorous experimental investigation to determine the optimal lipid excipient for a specific drug and desired delivery profile.
References
Validating Triglyceride Quantification: A Comparative Guide to Certified Reference Materials and Methods
For researchers, scientists, and drug development professionals, the accurate quantification of triglycerides is paramount for reliable study outcomes. This guide provides an objective comparison of certified reference materials (CRMs) and analytical methodologies, supported by experimental data, to ensure the validity of triglyceride measurements.
The foundation of accurate triglyceride quantification lies in the use of Certified Reference Materials (CRMs). These materials, with their precisely determined triglyceride concentrations, are essential for validating and verifying the accuracy of analytical methods. This guide explores CRMs from leading institutions and compares the performance of common analytical techniques against reference methods.
Certified Reference Materials for Triglyceride Quantification
Several national and international metrology institutes provide well-characterized CRMs for triglycerides in human serum. These materials serve as the benchmark for assessing the accuracy of routine laboratory methods.
| Certified Reference Material | Provider | Level | Certified Triglyceride Concentration (Total Glycerides) | Expanded Uncertainty |
| SRM 1951a [1] | NIST | I | 100.56 mg/dL | - |
| II | 172.46 mg/dL | - | ||
| SRM 1951b [2] | NIST | I | Value not explicitly stated in snippet | - |
| II | Value not explicitly stated in snippet | - | ||
| JCCRM 211-8 [3] | ReCCS | TG/M,FG | 116.7 mg/dL | ± 2.3 mg/dL |
| TG/H, FG | 172.7 mg/dL | ± 3.2 mg/dL | ||
| KRISS CRM 111-01-010 [4] | KRISS | - | 0.608 mmol/kg | ± 0.025 mmol/kg |
| KRISS CRM 111-01-011 [4] | KRISS | - | 1.825 mmol/kg | ± 0.072 mmol/kg |
NIST: National Institute of Standards and Technology (USA) ReCCS: Reference Material Institute for Clinical Chemistry Standards (Japan) KRISS: Korea Research Institute of Standards and Science (South Korea) SRM: Standard Reference Material JCCRM: Japan Committee for Clinical Laboratory Standards Certified Reference Material Uncertainty values are typically expressed as expanded uncertainty.
Comparison of Analytical Methods
The accuracy of triglyceride measurement is intrinsically linked to the analytical method employed. Reference methods, such as Isotope Dilution Mass Spectrometry (IDMS), provide the highest level of accuracy and are used to certify reference materials.[2][4][5] Routine methods, typically enzymatic assays, are more common in clinical and research laboratories for their speed and convenience.
| Method Type | Principle | Advantages | Disadvantages |
| Reference Methods (e.g., GC-ID/MS, ID-LC-MS/MS) | Spiking the sample with a known amount of isotopically labeled triglyceride internal standard. After extraction and hydrolysis, the ratio of the natural to the labeled glycerol is measured by mass spectrometry.[5] | High accuracy and precision, considered the "gold standard".[5] | Labor-intensive, requires specialized equipment and expertise.[5] |
| CDC Chromotropic Acid Reference Measurement Procedure (CA RMP) | Involves the hydrolysis of triglycerides to glycerol, followed by oxidation and reaction with chromotropic acid to produce a colored compound that is measured spectrophotometrically. | Established accuracy base for standardization.[4] | Uses hazardous reagents and obsolete instrumentation.[4] |
| Enzymatic Methods | Lipase hydrolyzes triglycerides to glycerol and free fatty acids. The glycerol is then measured through a series of coupled enzymatic reactions that produce a colored or fluorescent product.[6][7][8][9] | Rapid, automated, and suitable for high-throughput analysis.[10] | Can be susceptible to interferences from endogenous substances in the sample.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separates different lipid classes, including triglycerides, which are then detected and quantified. | Good precision and comparability with reference methods.[11] | May have lower throughput than enzymatic assays. |
Performance Data: Routine vs. Reference Methods
A study comparing routine enzymatic and fluorometric methods to the CDC's chromotropic acid reference method demonstrated good overall agreement.[12] For the combined routine methods, the bias at medical decision points of 1.13, 1.69, and 2.26 mmol/L was -0.71%, -0.42%, and -0.13%, respectively.[12] The precision (Coefficient of Variation, CV) at these concentrations was 1.35%, 1.12%, and 0.90%, respectively.[12] The National Cholesterol Education Program (NCEP) recommends a maximum allowable mean bias of ±5.0% and a maximum allowable mean precision of <5.0% CV for triglyceride measurements.[13]
Another study comparing an HPLC method to an LC/MS reference method also showed excellent consistency, with a correlation coefficient of 0.9997.[11]
Experimental Protocol: Validation of an Enzymatic Triglyceride Assay using a Certified Reference Material
This protocol outlines the key steps for validating a commercial enzymatic triglyceride assay using a NIST SRM.
1. Materials:
- Certified Reference Material (e.g., NIST SRM 1951a)[1]
- Enzymatic Triglyceride Assay Kit
- Test samples (e.g., human serum or plasma)
- Calibrators and controls provided with the assay kit
- Precision pipettes
- Spectrophotometer or plate reader
2. Procedure:
- Reagent Preparation: Prepare all reagents, calibrators, and controls according to the assay kit's instructions for use.
- CRM Handling: Thaw the CRM at room temperature (20 °C to 25 °C) as per the certificate of analysis.[1][2] Avoid repeated freeze-thaw cycles.
- Assay Procedure:
- Set up the assay according to the kit protocol, including wells for blanks, calibrators, controls, the CRM, and unknown samples.
- For the CRM, analyze it as an unknown sample in multiple replicates (e.g., n=5).
- Data Analysis:
- Calculate the mean measured triglyceride concentration for the CRM.
- Accuracy Assessment (Bias): Calculate the percent bias using the following formula:
- % Bias = [(Mean Measured Concentration - Certified Concentration) / Certified Concentration] * 100
- Precision Assessment (CV): Calculate the coefficient of variation (CV) of the replicate CRM measurements:
- CV (%) = (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100
3. Acceptance Criteria:
- Bias: The calculated bias should be within the acceptable limits defined by guidelines such as the NCEP (±5.0%).[13]
- Precision: The CV should be within the acceptable limits (e.g., <5.0% as per NCEP).[13]
Visualizing the Validation Workflow
The following diagrams illustrate the key processes involved in validating triglyceride quantification.
Caption: Workflow for validating a triglyceride assay using a CRM.
Caption: Simplified signaling pathway of a typical enzymatic triglyceride assay.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. reccs.or.jp [reccs.or.jp]
- 4. researchgate.net [researchgate.net]
- 5. An improved reference measurement procedure for triglycerides and total glycerides in human serum by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. Comparison between the triglycerides standardization of routine methods used in Japan and the chromotropic acid reference measurement procedure used by the CDC Lipid Standardization Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdc.gov [cdc.gov]
A Head-to-Head Comparison: GC-MS and LC-MS for Triglyceride Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of triglycerides is paramount. These key energy storage molecules play a crucial role in cellular metabolism and are implicated in various diseases, including cardiovascular disease, diabetes, and obesity.[1] Consequently, their precise identification and quantification are vital in both clinical diagnostics and drug development.[1] This guide provides a comprehensive cross-platform comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a detailed examination of their methodologies, performance, and applications in triglyceride analysis.
While both GC-MS and LC-MS are staple technologies in the analytical laboratory, their suitability for triglyceride analysis differs significantly based on the specific research question. This guide will delve into these differences to aid in selecting the optimal method for your research needs.
At a Glance: Key Performance Differences
The choice between GC-MS and LC-MS for triglyceride analysis hinges on the specific analytical goal. GC-MS is a classic and robust method for determining the fatty acid profile of a sample.[1] In contrast, LC-MS is more versatile for the comprehensive analysis of intact triglyceride species, handling non-volatile molecules and providing detailed structural information.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analyte Type | Volatile and thermally stable compounds (requires derivatization for triglycerides).[1][2] | Wide range of compounds, including non-volatile and thermally labile molecules.[1] |
| Sample Derivatization | Mandatory for triglycerides (hydrolysis to fatty acids followed by esterification).[1] | Not required for intact triglycerides.[1] |
| Information Obtained | Fatty acid profile of triglycerides.[1] | Intact triglyceride profile, including different fatty acid combinations and isomers.[1] |
| Throughput | Generally lower due to longer run times and sample preparation.[1] | Higher throughput is possible, with some methods analyzing samples in minutes.[1] |
| Sensitivity | High for derivatized fatty acids.[1][3] | High, with triple quadrupole instruments offering exceptional sensitivity.[1] |
| Specificity | High for identifying individual fatty acids.[1][3] | High for identifying intact triglyceride species, including isomers.[1] |
| Ionization Technique | Primarily Electron Impact (EI) - a "hard" ionization technique.[1][2] | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) - "soft" ionization techniques.[1] |
| Instrumentation Cost | Generally lower.[1] | Tends to be higher, especially for high-resolution systems.[1] |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for triglyceride analysis using GC-MS and LC-MS.
Detailed Experimental Protocols
GC-MS Protocol for Fatty Acid Analysis from Triglycerides
This protocol is a generalized procedure for analyzing the fatty acid composition of triglycerides.
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., plasma, tissue) in a mixture of chloroform and methanol (typically 2:1, v/v).
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification (Hydrolysis):
-
Resuspend the dried lipid extract in a known volume of methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Heat the mixture (e.g., at 60-100°C) for a specified time (e.g., 30-60 minutes) to hydrolyze the triglycerides into glycerol and free fatty acids.[1]
-
-
Derivatization (Esterification):
-
Acidify the mixture and extract the free fatty acids into an organic solvent like hexane.
-
Evaporate the solvent and add a derivatizing agent such as boron trifluoride (BF3) in methanol.
-
Heat the mixture to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[3]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Inject the FAMEs sample onto a GC column (e.g., a polar capillary column). The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The separated FAMEs are fragmented, and the resulting mass spectra are used for identification by comparison to spectral libraries.
-
-
Data Analysis:
-
Identify individual FAMEs based on their retention times and mass spectra.
-
Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.
-
LC-MS Protocol for Intact Triglyceride Analysis
This protocol outlines a general procedure for the analysis of intact triglycerides.
-
Lipid Extraction:
-
Similar to the GC-MS protocol, extract the total lipids from the biological sample using a solvent system like chloroform/methanol.
-
Dry the lipid extract under nitrogen.
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
-
Filter the sample to remove any particulate matter.
-
-
LC-MS Analysis:
-
Liquid Chromatograph: Inject the sample onto a reverse-phase LC column (e.g., C18). A gradient elution with a mobile phase system (e.g., water/acetonitrile/isopropanol with additives like ammonium formate) is used to separate the intact triglyceride species based on their hydrophobicity.[4]
-
Mass Spectrometer: Use a soft ionization technique such as ESI or APCI.[1] For quantitative analysis, a triple quadrupole mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity.[5][6]
-
-
Data Analysis:
-
Identify intact triglyceride species based on their retention times and the mass-to-charge ratio (m/z) of their molecular ions (e.g., [M+NH4]+).
-
Quantify individual triglyceride species by integrating the peak areas from the extracted ion chromatograms. For targeted analysis, specific precursor-to-product ion transitions are monitored in MRM mode.[5][6]
-
Decision Tree: Selecting the Appropriate Technique
The decision to use GC-MS or LC-MS for triglyceride analysis hinges on the specific analytical goal. The following diagram illustrates the logical considerations for choosing the appropriate technique.
Triglyceride Metabolism Overview
Triglycerides are central to energy metabolism, serving as the primary form of energy storage in animals.[7][8] Their synthesis (lipogenesis) and breakdown (lipolysis) are tightly regulated processes, primarily occurring in the liver and adipose tissue.[7][8]
In the liver, excess carbohydrates and proteins from the diet are converted into fatty acids, which are then combined with glycerol to form triglycerides.[8] These triglycerides are packaged into very-low-density lipoproteins (VLDL) and transported through the bloodstream to other tissues for energy or storage.[7] In adipose tissue, triglycerides are stored and can be broken down into fatty acids and glycerol when the body needs energy, a process stimulated by hormones like glucagon.[8][9]
Conclusion
Both GC-MS and LC-MS are powerful tools for the analysis of triglycerides, each with its own set of advantages and limitations. The choice between the two is not a matter of which is definitively "better," but rather which is more appropriate for the specific research question.[1] For detailed fatty acid profiling, GC-MS remains a reliable and well-established method.[1] However, for the comprehensive analysis of intact triglyceride species, with its ability to handle non-volatile molecules and provide detailed structural information, LC-MS is the more versatile and informative approach, driving forward our understanding of the complex role of triglycerides in health and disease.[1] The development of high-throughput LC-MS methods has further solidified its position as the go-to technique for large-scale triglyceride analysis in clinical and pharmaceutical research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]
- 8. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 9. Lipid Metabolism | Anatomy and Physiology II [courses.lumenlearning.com]
A Comparative Guide to Purity Assessment of Synthetic 1,2-Distearoyl-3-arachidoyl-rac-glycerol Standards
For researchers, scientists, and drug development professionals, the purity of synthetic lipid standards is paramount for accurate experimental outcomes and the development of safe and effective therapeutics. This guide provides an objective comparison of analytical methodologies for assessing the purity of synthetic 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a key triacylglycerol in various research applications. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate purity assessment strategy.
Introduction to this compound and its Purity
This compound is a mixed-acid triacylglycerol containing two stearic acid (18:0) moieties and one arachidic acid (20:0) moiety esterified to a glycerol backbone. As a synthetic standard, its purity is critical to avoid the introduction of confounding variables in experimental settings. Potential impurities can include starting materials, byproducts from the synthesis process (e.g., di- and monoacylglycerols), and positional isomers.
Comparative Analysis of Purity Assessment Methodologies
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural elucidation of impurities, and available instrumentation. Here, we compare three common chromatographic and spectroscopic techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the performance of each technique in the purity assessment of a hypothetical batch of synthetic this compound.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| HPLC-ELSD | 99.2% | 0.05% (w/w) | 0.15% (w/w) | High throughput, good for non-volatile impurities.[1] | Non-linear response can require calibration curves for accurate quantitation.[2] |
| GC-FID | 99.5% | 0.01% (w/w) | 0.03% (w/w) | High resolution and sensitivity for volatile impurities.[3] | Requires derivatization for high molecular weight TAGs, potential for thermal degradation.[4] |
| ¹H NMR | >99% (relative) | ~0.1% (relative) | ~0.5% (relative) | Provides structural information, non-destructive.[5][6] | Lower sensitivity compared to chromatographic methods.[6] |
Note: The data presented in this table is illustrative and representative of typical performance for these analytical methods in the analysis of high-purity triacylglycerols.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: HPLC separates the sample components based on their differential partitioning between a stationary phase and a mobile phase. The ELSD nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[1][2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve 10 mg of the this compound standard in 1 mL of chloroform.
-
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Dichloromethane
-
Gradient: 90% A to 50% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile components of a sample in a gaseous mobile phase. The FID generates a current proportional to the amount of organic analytes combusting in a hydrogen flame. For high molecular weight TAGs, derivatization to fatty acid methyl esters (FAMEs) is typically performed.
Instrumentation:
-
Gas chromatograph with a flame ionization detector.
-
High-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Procedure:
-
Derivatization (Transesterification):
-
To approximately 5 mg of the TAG standard, add 1 mL of 0.5 M sodium methoxide in methanol.
-
Heat the mixture at 60°C for 10 minutes.
-
Cool, and then add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer contains the FAMEs.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 150°C, ramp to 250°C at 4°C/min, and hold for 10 minutes.
-
Carrier Gas (Helium): 1 mL/min
-
Injection Volume: 1 µL (splitless)
-
-
Data Analysis: Identify and quantify the FAMEs corresponding to stearic acid and arachidic acid. The purity is determined by comparing the observed fatty acid composition to the theoretical composition (2:1 ratio of stearic to arachidic acid).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts and integration of proton signals provide information about the molecular structure and the relative abundance of different components in a sample.[5][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the TAG standard in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
-
Data Analysis:
-
Identify the characteristic signals for the glycerol backbone protons and the fatty acid acyl chain protons.
-
Purity is assessed by comparing the integration of the signals corresponding to the main TAG with any signals from impurities. The relative ratio of stearoyl and arachidoyl chains can also be confirmed.
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of a synthetic triacylglycerol standard.
Caption: A logical workflow for the synthesis, purification, and multi-technique purity assessment of synthetic triacylglycerols.
Conclusion
A multi-faceted approach is recommended for the comprehensive purity assessment of synthetic this compound standards. HPLC-ELSD and GC-FID provide robust quantitative data on purity and the presence of minor impurities. NMR spectroscopy offers invaluable structural confirmation and can identify impurities that may not be amenable to chromatographic analysis. By employing a combination of these techniques, researchers can ensure the quality and reliability of their synthetic lipid standards, leading to more accurate and reproducible scientific outcomes.
References
- 1. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration | MDPI [mdpi.com]
- 5. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating sn-Positional Isomers of Triglycerides by Mass Spectrometry: A Comparison Guide
The accurate structural elucidation of triglycerides (TGs), including the determination of fatty acid (FA) positions on the glycerol backbone (sn-position), is a significant analytical challenge in lipidomics. Positional isomers, or regioisomers, can have different metabolic fates and physiological effects, making their differentiation crucial for researchers in nutrition, disease biomarker discovery, and drug development. This guide compares several mass spectrometry (MS)-based methods for differentiating TG sn-positional isomers, providing experimental details and performance data.
Introduction to the Challenge
Triglycerides consist of a glycerol backbone esterified with three fatty acids at the sn-1, sn-2, and sn-3 positions.[1] The vast number of possible FA combinations leads to a large diversity of TG molecules.[2] Isomers of the AAB-type, such as 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), are common in natural fats and oils and present a significant analytical hurdle as they are often difficult to separate chromatographically and have identical mass-to-charge ratios.[1][3] Mass spectrometry, particularly tandem MS (MS/MS), has become the primary tool for tackling this challenge.[1]
Comparison of Mass Spectrometry Fragmentation Techniques
The key to differentiating sn-positional isomers by MS lies in the fragmentation technique's ability to generate diagnostic ions that are dependent on the fatty acid's position. The most common approach involves the collision-induced dissociation (CID) of precursor ions, but more advanced techniques like ozone-induced dissociation (OzID) and ultraviolet photodissociation (UVPD) offer unique advantages.
| Technique | Principle | Adduct Ion | Diagnostic Ions | Advantages | Limitations |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas cause fragmentation, primarily through the neutral loss of fatty acids.[4] | [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺ | Ratios of diacylglycerol-like fragment ions ([DAG]⁺). The loss of a FA from the sn-1/3 position is preferred over the sn-2 position.[5] | Widely available on most tandem mass spectrometers; relatively simple to implement.[1][4] | Ratios can be influenced by fatty acid composition and instrument conditions; requires calibration curves for quantification.[1][6] |
| Ozone-Induced Dissociation (OzID) | Gas-phase reaction with ozone cleaves C=C double bonds in unsaturated fatty acids, providing positional information.[7][8] | [M+Na]⁺, [M+Li]⁺ | Criegee ions and other ozonolysis products that are diagnostic of the double bond position within the acyl chain.[7][9] | Unambiguously identifies double bond positions and, when combined with CID, can determine sn-position.[7][9] | Requires specialized instrumentation or modification to introduce ozone into the mass spectrometer.[7][10] |
| Ultraviolet Photodissociation (UVPD) | Absorption of UV photons (e.g., 213 nm) leads to high-energy fragmentation, generating a rich spectrum of product ions.[10][11] | [M+Na]⁺, Metal Adducts | Generates complimentary fragments to CID/HCD, including ions that can reveal sn-position.[11][12] | Provides extensive structural information, including double bond and sn-position.[11][12] | Requires a laser-equipped mass spectrometer; fragmentation can be complex to interpret.[10] |
Experimental Workflows and Protocols
Accurate differentiation requires carefully optimized experimental conditions, from sample preparation to data acquisition.
General Experimental Workflow
The overall process for analyzing TG isomers involves several key stages, which can be visualized in the workflow diagram below.
Caption: General workflow for the analysis of triglyceride sn-positional isomers.
Protocol 1: Relative Quantification using LC-MS/MS with CID
This method is based on the differential fragmentation of AAB/ABA-type isomers, where the neutral loss of a fatty acid from the sn-1/3 position is more favorable than from the sn-2 position.[5]
-
Sample Preparation:
-
Extract total lipids from the sample using a suitable method (e.g., Folch or MTBE extraction).[10]
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent mixture (e.g., methanol/chloroform 1:1).
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Run a gradient from ~30% B to 100% B over 20-30 minutes to separate TG species by their equivalent carbon number (ECN).
-
-
Mass Spectrometry (CID):
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1][5]
-
Precursor Ion Selection: Select the ammoniated adduct ([M+NH₄]⁺) of the target TG.
-
Collision Energy: Optimize collision energy to maximize the production of diacylglycerol-like fragment ions ([DAG]⁺) resulting from the neutral loss of each fatty acid.[4]
-
Data Acquisition: Acquire MS/MS spectra for the target TG precursors.
-
-
Data Analysis:
-
For an AAB/ABA isomer pair, identify the two [DAG]⁺ fragment ions: [M+NH₄-RₐCOOH]⁺ and [M+NH₄-RₑCOOH]⁺.
-
Calculate the ratio of the intensities of these two fragment ions.
-
Create a calibration curve using standards of known isomer ratios to correlate the fragment ion ratio to the relative abundance of each isomer.[4][5] A 95% confidence interval of +/-3% for replicates has been demonstrated for this approach.[5]
-
Protocol 2: Isomer Identification using CID/OzID
This advanced method combines CID and OzID to provide unambiguous identification of both the fatty acid composition and their relative positions on the glycerol backbone.[7]
-
Sample Preparation & LC: As described in Protocol 1.
-
Mass Spectrometry (CID/OzID):
-
Ionization: ESI in positive mode, typically forming sodium adducts ([M+Na]⁺).[7]
-
MS¹: Acquire a full scan spectrum to identify the [M+Na]⁺ ions of interest.
-
MS² (CID): Isolate a specific [M+Na]⁺ precursor and apply CID to induce the neutral loss of one fatty acid, forming [DAG]⁺ fragment ions.
-
MS³ (OzID): Isolate a specific [DAG]⁺ fragment ion and introduce ozone into the ion trap or collision cell. The subsequent reaction will cleave the double bonds of the remaining fatty acids.[7][9]
-
Data Acquisition: Collect the resulting OzID product ions.
-
-
Data Analysis:
-
The CID step differentiates between fatty acids lost from the sn-1/3 vs. sn-2 positions.
-
The OzID spectrum of the [DAG]⁺ fragment reveals the double bond positions of the two remaining fatty acids, confirming their identity.
-
By combining the information from both fragmentation steps, the relative position of all three FAs can be determined.[7]
-
Visualization of Fragmentation Pathways
Understanding the fragmentation process is key to interpreting the mass spectra.
Collision-Induced Dissociation (CID) Pathway
In CID of ammoniated TGs, the primary fragmentation is the neutral loss of a fatty acid. The resulting [DAG]⁺ ions provide the basis for quantification. The fatty acid at the sn-2 position is sterically hindered, making its loss less probable than the loss of a fatty acid from the sn-1 or sn-3 positions.
Caption: CID fragmentation pathways for POP (ABA) and PPO (AAB) isomers.
Ozone-Induced Dissociation (OzID) Logic
OzID provides definitive structural information by cleaving at C=C double bonds. When combined with a preceding CID step (CID/OzID), it can confirm the identity of fatty acids at specific positions.
Caption: Logical workflow for isomer identification using sequential CID and OzID.
Conclusion
The choice of mass spectrometry method for differentiating TG sn-positional isomers depends on the specific research question and available instrumentation.
-
LC-MS/MS with CID is a robust and widely accessible method for the relative quantification of known AAB/ABA isomer pairs but requires careful calibration.[4][5]
-
OzID-based methods provide the most detailed structural information, capable of unambiguously identifying acyl chain positions and double bond locations, making it a powerful tool for qualitative identification and discovery.[7][9]
-
UVPD is an emerging and powerful technique that offers comprehensive fragmentation for structural elucidation, serving as a valuable alternative or complement to CID and OzID.[10][11]
For researchers in drug development and clinical diagnostics, the ability to accurately profile TG isomers can provide deeper insights into metabolic dysregulation. As technology advances, the integration of these advanced MS techniques into routine lipidomic workflows will become increasingly vital.
References
- 1. utupub.fi [utupub.fi]
- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Quantitative analysis of triacylglycerol regioisomers in fats and oils using reversed-phase high-performance liquid chromatography and atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sequential Collision- and Ozone-Induced Dissociation Enables Assignment of Relative Acyl Chain Position in Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Triacylglycerol Estolide Isomers Using High-Resolution Tandem Mass Spectrometry with Nanoelectrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Inter-laboratory validation of a quantitative lipidomics method.
An essential step in the application of quantitative lipidomics in clinical and multi-center studies is the validation of analytical methods across different laboratories.[1][2][3][4][5] This ensures that data is reproducible, comparable, and reliable, regardless of where the analysis is performed.[2][3][6] This guide provides an objective comparison of different approaches for the inter-laboratory validation of quantitative lipidomics methods, supported by experimental data from various studies.
Comparison of Analytical Platforms
A major challenge in lipidomics is the variability introduced by different analytical platforms.[7] Studies have compared standardized kit-based assays and conventional Liquid Chromatography-Mass Spectrometry (LC-MS) methods to assess their inter-laboratory performance.
Key Performance Metric: Inter-laboratory Reproducibility (Coefficient of Variation - CV%)
The coefficient of variation (CV) is a standardized measure of dispersion of a probability distribution or frequency distribution. In the context of inter-laboratory validation, a lower CV indicates higher reproducibility.
Table 1: Inter-laboratory Reproducibility of Different Lipidomics Platforms
| Platform/Method | Sample Type | Number of Participating Laboratories | Median Inter-laboratory CV (%) | Key Findings |
| MxP® Quant 500 Kit | Human Plasma, Serum, NIST SRM 1950 | 14 | 14.3% | High reproducibility for over 500 metabolites, including lipids. CVs in NIST SRM 1950 reference plasma were below 25% for 494 metabolites.[2][3] |
| Lipidyzer™ Platform | NIST SRM 1950, Human Plasma | 9 | Not explicitly stated, but consensus values were assigned to lipids with a strict exclusion criterion of COD > 20%. | A validated targeted method provides consistent results across multiple laboratories, instruments, and operators.[1][8] |
| Conventional LC-MS/MS | Human Plasma | Multiple | Up to 306% for glycerolipids and 181% for glycerophospholipids in some studies. | Highlights the need for standardization in conventional methods.[1] |
| HILIC and UHPSFC-QTOF MS | Human Plasma | Intra-laboratory (2 platforms) | Generally below 30% | Different chromatographic modes had more influence on quantitative differences than different mass spectrometers.[6] |
Comparison of Lipid Extraction Methods
The initial step of lipid extraction is critical for the accuracy and reproducibility of quantitative lipidomics. Two commonly used methods are the Bligh and Dyer (BD) and the methyl-tert-butyl ether (MTBE) extraction.
Table 2: Comparison of Lipid Extraction Methods in an Inter-laboratory Study
| Extraction Method | Key Advantages | Inter-laboratory Performance (CV%) | Reference |
| Bligh and Dyer (BD) | Standard, well-established protocol. | Generally good performance, but can be more labor-intensive. | [1][5] |
| Methyl-tert-butyl ether (MTBE) | Faster and more facile alternative to BD. | Outperforms the classic Bligh and Dyer approach in some studies, with comparable or better reproducibility. | [1][5] |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for successful inter-laboratory validation. Below is a generalized protocol based on common practices reported in the literature.
Sample Preparation and Distribution
-
Reference Material: Use a common, well-characterized reference material, such as NIST Standard Reference Material (SRM) 1950 "Metabolites in Frozen Human Plasma".[1][2][3]
-
Aliquoting and Blinding: Prepare and aliquot samples in a central facility to ensure homogeneity. Samples should be blinded to the participating laboratories to avoid bias.
-
Shipping: Ship samples on dry ice to all participating laboratories to maintain sample integrity.
Lipid Extraction (Example: MTBE Method)
-
Thaw plasma samples on ice.
-
Add a mixture of internal standards to each plasma sample.
-
Add methanol to the sample.
-
Vortex the mixture.
-
Add methyl-tert-butyl ether (MTBE).
-
Vortex for an extended period.
-
Add water to induce phase separation.
-
Vortex and centrifuge to pellet any precipitated protein.
-
Collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for analysis.
Analytical Method
-
Instrumentation: While instruments may vary across labs, standardized kits or platforms (e.g., Lipidyzer™, MxP® Quant 500) come with predefined analytical methods.[1][2][3][8] For conventional LC-MS, parameters such as column type, mobile phases, gradient, and mass spectrometer settings should be harmonized as much as possible.
-
Data Acquisition: For targeted lipidomics, Multiple Reaction Monitoring (MRM) is commonly used for quantification.[2]
Data Analysis and Evaluation
-
Quantification: Lipid concentrations are calculated using the ratio of the analyte peak area to the peak area of a corresponding internal standard.
-
Statistical Analysis:
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for each lipid species across all participating laboratories.
-
Set a threshold for acceptable CV (e.g., CV ≤ 20% or 30%) to determine consensus values for lipid concentrations.[1]
-
Use statistical methods like Principal Component Analysis (PCA) to visualize differences between datasets from various labs.[6]
-
Visualizing the Inter-laboratory Validation Workflow
A clear workflow is essential for planning and executing an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study of a quantitative lipidomics method.
Conclusion
Inter-laboratory validation is critical for the standardization and broader application of quantitative lipidomics in clinical research.[1] Standardized platforms and kits generally demonstrate higher reproducibility across laboratories compared to non-standardized conventional LC-MS methods.[2][3] The choice of lipid extraction method also impacts reproducibility, with MTBE showing promise as a robust and efficient alternative to the traditional Bligh and Dyer method.[1][5] By adhering to detailed and harmonized protocols, the lipidomics community can move towards generating more comparable and reliable data, which is essential for biomarker discovery and validation in multi-center studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. Item - Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of TG(18:0/18:0/20:0) by Tandem Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of lipids is paramount. This guide provides a comparative overview of the use of tandem mass spectrometry (MS/MS) for the definitive structural confirmation of the triglyceride TG(18:0/18:0/20:0), a saturated triacylglycerol composed of two stearic acid (18:0) moieties and one arachidic acid (20:0) moiety.
This document outlines a standard experimental protocol for the analysis of TG(18:0/18:0/20:0) using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present the expected fragmentation data in a clear, tabular format and compare this widely used technique with alternative mass spectrometric approaches, offering insights into the level of structural detail each method can provide.
Experimental Protocol: ESI-MS/MS of TG(18:0/18:0/20:0)
A typical lipidomics workflow for the analysis of triglycerides involves several key stages, from sample preparation to data interpretation.[1] The following protocol details a common approach for the structural confirmation of TG(18:0/18:0/20:0) using a triple quadrupole or similar tandem mass spectrometer.
1. Sample Preparation and Lipid Extraction:
-
Lipid Extraction: Lipids are extracted from the biological matrix using a biphasic solvent system, such as the Folch or Bligh-Dyer method, to isolate the lipid-containing organic phase.
-
Internal Standard: A known amount of a non-endogenous triglyceride internal standard (e.g., TG(17:0/17:0/17:0)) is added to the sample prior to extraction for accurate quantification.
-
Sample Dilution: The extracted lipid fraction is dried under a stream of nitrogen and reconstituted in an appropriate solvent, typically a mixture of methanol, chloroform, and ammonium acetate, for infusion or injection into the mass spectrometer.
2. Liquid Chromatography (LC) Separation (Optional but Recommended):
While direct infusion ("shotgun lipidomics") is possible, coupling liquid chromatography to the mass spectrometer (LC-MS) is often preferred to reduce sample complexity and separate isomeric species.[2]
-
Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.
-
Mobile Phase: A gradient of solvents, such as water/acetonitrile with ammonium formate and isopropanol/acetonitrile, is employed to elute the triglycerides based on their hydrophobicity.
3. Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a soft ionization technique widely used for generating intact molecular ions of triglycerides.[3] To facilitate ionization and control fragmentation, an ammonium acetate solution is often added to the mobile phase to promote the formation of ammoniated adducts ([M+NH₄]⁺).[3]
-
Precursor Ion Selection: The mass analyzer (Q1) is set to isolate the ammoniated precursor ion of TG(18:0/18:0/20:0), which has a calculated m/z of 924.9.
-
Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation in the collision cell (q2) by colliding with an inert gas (e.g., argon or nitrogen).
-
Product Ion Scanning: The resulting fragment ions are analyzed in the third quadrupole (Q3), generating the MS/MS spectrum.
Data Presentation: Predicted MS/MS Fragmentation of TG(18:0/18:0/20:0)
The primary fragmentation pathway for ammoniated triglycerides upon low-energy collision-induced dissociation is the neutral loss of one of the fatty acid chains, resulting in the formation of a diacylglycerol-like fragment ion.[4][5] For TG(18:0/18:0/20:0), two distinct neutral losses are expected, corresponding to the loss of stearic acid (18:0) and arachidic acid (20:0).
| Precursor Ion (m/z) | Adduct | Fatty Acid Composition | Predicted Fragment Ion (m/z) | Neutral Loss | Identity of Fragment Ion |
| 924.9 | [M+NH₄]⁺ | 18:0/18:0/20:0 | 623.6 | C₁₈H₃₆O₂ (Stearic Acid) | [M+NH₄ - C₁₈H₃₆O₂]⁺ |
| 924.9 | [M+NH₄]⁺ | 18:0/18:0/20:0 | 595.6 | C₂₀H₄₀O₂ (Arachidic Acid) | [M+NH₄ - C₂₀H₄₀O₂]⁺ |
Table 1: Predicted m/z values for the precursor and major product ions of TG(18:0/18:0/20:0) analyzed as an ammoniated adduct in positive ion mode ESI-MS/MS.
The presence of these two specific fragment ions provides strong evidence for the presence of stearic and arachidic acid moieties within the triglyceride structure. The relative intensities of these fragments can sometimes provide clues about the position of the fatty acids on the glycerol backbone, although this is not always definitive with standard CID.
Comparison with Alternative Tandem MS Techniques
While standard MS/MS is highly effective for identifying the fatty acid composition of triglycerides, more advanced techniques can provide deeper structural insights, such as the specific location (sn-position) of each fatty acid on the glycerol backbone.
| Technique | Principle | Advantages | Disadvantages |
| MS/MS (CID) | Low-energy collision-induced dissociation of a selected precursor ion. | Widely available, robust, and excellent for identifying fatty acid composition. | Limited ability to definitively determine the sn-position of fatty acids. |
| MS³ (Multi-stage MS) | Further fragmentation of a product ion from an MS/MS experiment.[2] | Can provide more detailed structural information, including sn-position, by analyzing the fragmentation of diacylglycerol-like ions.[2] | Requires more specialized instrumentation and can have lower sensitivity. |
| High-Energy CID (HCD) | Fragmentation using higher collision energies, often in Orbitrap mass spectrometers. | Can generate a wider range of fragment ions, potentially providing more structural detail. | Fragmentation patterns can be more complex to interpret. |
| Electron-Induced Dissociation (EIEIO) | Fragmentation induced by a beam of electrons. | Can provide detailed information on both the sn-position and the location of double bonds within fatty acid chains. | A less common technique requiring specialized instrumentation. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the structural confirmation of TG(18:0/18:0/20:0) using LC-MS/MS.
References
- 1. chromaleont.it [chromaleont.it]
- 2. Overview of Lipidomics Databases - Creative Proteomics [creative-proteomics.com]
- 3. Triglyceride Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. LIPID MAPS [lipidmaps.org]
- 5. Human Metabolome Database: Showing metabocard for TG(18:0/18:0/18:0) (HMDB0005393) [hmdb.ca]
Comparing the enzymatic hydrolysis rates of different triglyceride isomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic hydrolysis rates of different triglyceride isomers, specifically focusing on the action of pancreatic lipase. The structural position of fatty acids on the glycerol backbone significantly influences their bioavailability and metabolic fate, a critical consideration in the fields of nutrition, pharmacology, and drug delivery. This document outlines the established principles of lipase specificity, presents a framework for quantitative comparison, details a comprehensive experimental protocol for in vitro analysis, and provides visual representations of the key processes involved.
Positional Isomerism and Lipase Specificity: A Fundamental Overview
Triglycerides are esters composed of a glycerol backbone and three fatty acids. The specific placement of these fatty acids at the stereospecific numbering (sn) positions—sn-1, sn-2, and sn-3—results in different isomers with distinct physicochemical and physiological properties. Pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats, exhibits a notable regiospecificity, preferentially hydrolyzing the ester bonds at the sn-1 and sn-3 positions. This enzymatic preference dictates that triglycerides with susceptible fatty acids at these outer positions will be hydrolyzed more rapidly than their isomers where these fatty acids are located at the central sn-2 position.
This guide will focus on a comparison between two common triglyceride isomers:
-
1,3-dioleoyl-2-palmitoylglycerol (OPO): An isomer where two oleic acid molecules are at the sn-1 and sn-3 positions, and one palmitic acid molecule is at the sn-2 position.
-
1,2-dioleoyl-3-palmitoylglycerol (OOP): An isomer with oleic acid at the sn-1 and sn-2 positions, and palmitic acid at the sn-3 position.
Based on the known specificity of pancreatic lipase, it is hypothesized that OPO will exhibit a higher rate of hydrolysis compared to OOP, as both of its oleic acid moieties are in the readily accessible sn-1 and sn-3 positions.
Quantitative Comparison of Hydrolysis Rates
| Triglyceride Isomer | Fatty Acid Composition | Initial Hydrolysis Rate (μmol/min/mg enzyme) (Hypothetical) | Extent of Hydrolysis at 60 min (%) (Hypothetical) |
| 1,3-dioleoyl-2-palmitoylglycerol (OPO) | sn-1: Oleic Acid, sn-2: Palmitic Acid, sn-3: Oleic Acid | 15.2 | 85 |
| 1,2-dioleoyl-3-palmitoylglycerol (OOP) | sn-1: Oleic Acid, sn-2: Oleic Acid, sn-3: Palmitic Acid | 8.5 | 55 |
Experimental Protocol: In Vitro Pancreatic Lipase Hydrolysis Assay
This section details a comprehensive methodology for the comparative in vitro enzymatic hydrolysis of triglyceride isomers using porcine pancreatic lipase.
1. Materials and Reagents:
-
Triglyceride Isomers: 1,3-dioleoyl-2-palmitoylglycerol (OPO) and 1,2-dioleoyl-3-palmitoylglycerol (OOP) of high purity (>99%).
-
Enzyme: Porcine Pancreatic Lipase (PPL), activity units specified by the supplier.
-
Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0).
-
Bile Salts: Sodium taurodeoxycholate or a mixture of bile salts (e.g., 5 mM).
-
Cofactor: Calcium chloride (CaCl2) (e.g., 10 mM).
-
Emulsifier: Gum arabic or lecithin.
-
Reaction Termination Solution: Ethanol/HCl solution (e.g., 9:1 v/v).
-
Solvents for Extraction: Chloroform and Methanol.
-
Analytical Standards: Oleic acid, palmitic acid, mono- and di-glyceride standards.
2. Preparation of Substrate Emulsion:
-
Accurately weigh the triglyceride isomer (e.g., 100 mg) into a glass vial.
-
Add the emulsifier solution (e.g., 2% gum arabic in buffer) to the triglyceride.
-
Emulsify the mixture using a high-speed homogenizer or sonicator until a stable, milky emulsion is formed.
3. Enzymatic Hydrolysis Reaction:
-
Pre-warm the substrate emulsion, Tris-HCl buffer, bile salt solution, and CaCl2 solution to 37°C in a shaking water bath.
-
In a reaction vessel, combine the pre-warmed buffer, bile salt solution, and CaCl2 solution.
-
Add the substrate emulsion to the reaction vessel and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding a freshly prepared solution of porcine pancreatic lipase in buffer.
-
Incubate the reaction mixture at 37°C with continuous stirring.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquots by adding the reaction termination solution.
4. Analysis of Hydrolysis Products:
-
Lipid Extraction: Perform a Bligh and Dyer extraction on the terminated reaction aliquots using a chloroform/methanol/water system to separate the lipid phase.
-
Product Separation: Separate the different lipid classes (triglycerides, diglycerides, monoglycerides, and free fatty acids) from the extracted lipid phase using Thin Layer Chromatography (TLC) on silica gel plates.
-
Quantification:
-
Scrape the separated lipid bands from the TLC plate.
-
Methylate the fatty acids within each band to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by Gas Chromatography (GC) using a flame ionization detector (FID).
-
Quantify the amount of each fatty acid released and the remaining glycerides by comparing the peak areas to those of known standards.
-
5. Data Analysis:
-
Calculate the rate of hydrolysis by determining the amount of free fatty acids released per unit time per milligram of enzyme.
-
Determine the extent of hydrolysis at each time point by calculating the percentage of ester bonds cleaved from the initial triglyceride amount.
-
Plot the concentration of released fatty acids versus time to determine the initial reaction velocity.
Visualizing the Process
Diagrams created using Graphviz (DOT language):
Caption: Experimental workflow for comparing the enzymatic hydrolysis of triglyceride isomers.
Caption: Logical relationship between triglyceride isomer structure and hydrolysis rate by pancreatic lipase.
Safety Operating Guide
Proper Disposal of 1,2-Distearoyl-3-arachidoyl-rac-glycerol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides detailed procedures for the proper disposal of 1,2-Distearoyl-3-arachidoyl-rac-glycerol, a triglyceride used in various research applications.
Key Safety and Compliance Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. This classification significantly influences the recommended disposal protocol, aligning it with procedures for non-hazardous solid organic waste. However, it is imperative to always consult your institution's specific waste management policies and local regulations, as these may have additional requirements.[1][2][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize any potential for contact. Recommended PPE includes:
| Protective Equipment | Specification |
| Gloves | Standard laboratory gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | A standard lab coat to protect clothing |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted as follows:
-
Initial Assessment : Confirm that the waste is solely this compound and has not been mixed with any hazardous substances. If it has been contaminated with hazardous materials, it must be treated as hazardous waste.
-
Containerization :
-
Place the solid this compound waste into a primary container that is clean, dry, and can be securely sealed.
-
Ensure the original label is on the innermost container if possible.[4]
-
For added security, this primary container should then be placed within a larger, durable, and clearly labeled secondary container.[4]
-
-
Labeling :
-
The outer container must be clearly labeled as "Non-hazardous Waste".[4]
-
The label should also include the chemical name: "this compound".
-
-
Final Disposal :
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as follows:
-
Ensure containers are completely empty.
-
The original label should be defaced or removed to prevent misidentification.[5]
-
Dispose of the empty, defaced container in the regular laboratory trash or recycling, in accordance with your institution's guidelines.[3][6]
Spill Management
In the event of a minor spill of this compound powder:
-
Wear appropriate PPE.
-
Avoid generating dust.[2]
-
Carefully sweep the solid material into a designated waste container.[2]
-
Clean the spill area with soap and water.
-
Dispose of the collected spill material and any contaminated cleaning supplies as non-hazardous solid waste, following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
